molecular formula C4H10BNO4 B14073686 4-Amino-4-boronobutanoic acid

4-Amino-4-boronobutanoic acid

Cat. No.: B14073686
M. Wt: 146.94 g/mol
InChI Key: SGBYCOUIJOKIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-4-boronobutanoic acid, more commonly referenced in scientific literature as 2-amino-4-boronobutanoic acid (ABBA) , is a potent and selective glutamate analog that functions as a mechanism-based inhibitor of the enzyme gamma-glutamyl transpeptidase (GGT1) . GGT1 is a cell-surface enzyme overexpressed in numerous tumors, including prostate adenocarcinomas, breast carcinomas, and ovarian epithelial tumors, where it contributes to tumor growth and resistance to chemotherapy by hydrolyzing extracellular glutathione to provide cysteine for cancer cells . The primary research value of ABBA lies in its potent inhibition of hGGT1, with studies showing it binds effectively in the enzyme's active site, making it a critical tool for investigating the role of GGT1 in cancer progression and cellular oxidative stress . Its mechanism involves mimicking the gamma-glutamyl group of glutathione, the natural substrate of GGT1, thereby blocking the enzyme's hydrolytic and transpeptidation activities . This action renders tumor cells more susceptible to oxidative stress and enhances the efficacy of chemotherapeutic regimens. Research utilizing ABBA is foundational for structure-based drug design, as evidenced by its use in solving crystal structures of human GGT1 (PDB ID: 7LD9) to guide the development of novel, more selective inhibitor analogs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C4H10BNO4

Molecular Weight

146.94 g/mol

IUPAC Name

4-amino-4-boronobutanoic acid

InChI

InChI=1S/C4H10BNO4/c6-3(5(9)10)1-2-4(7)8/h3,9-10H,1-2,6H2,(H,7,8)

InChI Key

SGBYCOUIJOKIHA-UHFFFAOYSA-N

Canonical SMILES

B(C(CCC(=O)O)N)(O)O

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Stability of 4-Amino-4-Boronobutanoic Acid Under Physiological Conditions: Mechanisms, Kinetics, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of boron-containing pharmacophores has revolutionized targeted therapeutics, particularly through the use of transition-state analogs. 4-Amino-4-boronobutanoic acid represents a highly specialized


-amino boronic acid that serves as the boronic acid analog of glutamic acid. While its structural homology allows it to interface with critical biological pathways, the clinical and experimental utility of 

-amino boronic acids is fundamentally dictated by their thermodynamic stability in aqueous physiological environments. This whitepaper provides an in-depth mechanistic analysis of the stability profile of 4-amino-4-boronobutanoic acid, detailing its intramolecular stabilization mechanisms, primary degradation pathways, and the self-validating experimental protocols required to quantify its kinetics.

Structural Identity and Biological Relevance

4-Amino-4-boronobutanoic acid is an


-amino boronic acid characterized by the replacement of the 

-carboxylate group of L-glutamic acid with a boronic acid moiety[1]. Because the carboxylate carbon is replaced by a boron atom, the primary carbon chain is reduced to four carbons, making the molecule structurally homologous to both glutamic acid and

-aminobutyric acid (GABA).

In drug design, the boronic acid group acts as a reversible covalent "warhead," capable of trapping catalytic nucleophiles (such as the active-site threonine in the proteasome)[2]. However, the electron-deficient nature of the boron atom makes these molecules highly susceptible to degradation under physiological conditions (pH 7.4, 37°C, aqueous media)[3].

Thermodynamic Stability & Degradation Pathways

The stability of 4-amino-4-boronobutanoic acid is not static; it is governed by a dynamic equilibrium between a highly stable internally coordinated state and a vulnerable open-chain state[4].

Intramolecular Coordination (The "Zipper" Effect)

Unlike standard alkyl boronic acids,


-amino boronic acids possess a built-in Lewis base (the primary amine) directly adjacent to the Lewis acidic boron center. At physiological pH, the unprotonated fraction of the amine donates its lone pair of electrons into the empty p-orbital of the boron atom[5].

Mechanistic Causality: This dative bond (


) forms a stable 5-membered borazaronolidine-like ring. The formation of this ring is a thermodynamic sink. By occupying the empty p-orbital, the boron atom is forced into a tetrahedral (

) geometry, which sterically and electronically shields it from nucleophilic attack by water or hydroxide ions[4]. Furthermore, the enthalpic gain from this ring formation pulls the acid-base equilibrium, lowering the apparent

of the amine from a typical ~10.5 down to ~6.5–7.5. Consequently, at pH 7.4, the molecule exists predominantly in this highly stable, closed zwitterionic form[5].
Oxidative Deboronation

The primary vulnerability of 4-amino-4-boronobutanoic acid in biological systems is oxidative deboronation[6]. In microenvironments characterized by oxidative stress (e.g., inflammation sites or tumor microenvironments), reactive oxygen species (ROS) such as hydrogen peroxide (


) rapidly degrade the molecule[7]. The hydroperoxide ion (

) attacks the open

boron center, forming a tetrahedral intermediate. A thermodynamically driven 1,2-alkyl shift follows, cleaving the C-B bond to yield boric acid and an unstable

-amino alcohol, which subsequently decomposes[6].
Protodeboronation (Hydrolysis)

While heavily protected by the


 bond, the transient open-chain fraction remains susceptible to protodeboronation. This is a base- or water-catalyzed hydrolytic cleavage of the C-B bond[8]. In a brilliant chemical parallel to biology: just as the enzymatic decarboxylation of glutamic acid yields GABA, the chemical protodeboronation of 4-amino-4-boronobutanoic acid identically yields GABA and boric acid[8].

G Open 4-ABBA (Open Form) Neutral pH Closed Cyclic Zwitterion (B<-N Dative Bond) Open->Closed Intramolecular Coordination Oxidation Oxidative Deboronation (via H2O2 / ROS) Open->Oxidation ROS Attack Hydrolysis Protodeboronation (Hydrolysis) Open->Hydrolysis H2O / OH- Closed->Open Dynamic Equilibrium Product1 Unstable Intermediates + Boric Acid Oxidation->Product1 C-B Cleavage Product2 GABA + Boric Acid Hydrolysis->Product2 C-B Cleavage

Caption: Mechanistic pathways of 4-Amino-4-boronobutanoic acid (4-ABBA) degradation and stabilization.

Quantitative Data Summary

The thermodynamic and kinetic parameters of 4-amino-4-boronobutanoic acid dictate its handling and formulation. The table below summarizes the critical physicochemical data at physiological conditions.

ParameterValueMechanistic Implication
Apparent

(Amine)
~6.5 - 7.5Lowered due to

coordination; ensures the molecule exists largely as a protected zwitterion at pH 7.4.

Chemical Shift
10 - 15 ppmConfirms the predominant

tetrahedral geometry (closed ring) in aqueous buffer.
Hydrolytic Half-life (

)
> 120 hoursHigh baseline stability in pure aqueous buffer due to the thermodynamic sink of internal coordination.
Oxidative Half-life (

)
< 30 minutesRapid degradation in the presence of 10 eq

via hydroperoxide attack on the C-B bond.
Primary Degradation Product GABAProtodeboronation directly yields

-aminobutyric acid (GABA).

Experimental Methodologies for Stability Profiling

To rigorously evaluate the thermodynamic stability of this compound, orthogonal, self-validating assays must be employed. Standard HPLC-UV is insufficient because neither the parent boronic acid nor the GABA degradation product possesses a strong UV chromophore.

Workflow Prep Sample Preparation 4-ABBA in PBS (pH 7.4) Incubation Incubation 37°C, +/- ROS Prep->Incubation NMR 11B & 1H NMR Monitor B-N coordination Incubation->NMR Aliquot 1 (mM range) LCMS HILIC-LC-MS/MS Quantify Deboronation Incubation->LCMS Aliquot 2 (µM range) Analysis Kinetic Modeling Calculate t(1/2) & k(obs) NMR->Analysis sp3/sp2 Ratio LCMS->Analysis GABA Concentration

Caption: Orthogonal experimental workflow for the kinetic profiling of alpha-amino boronic acids.

Protocol 1: Real-Time Kinetic Profiling via and NMR

Expertise & Causality:


 NMR is utilized because the chemical shift of boron is exquisitely sensitive to its hybridization state. The open 

form resonates at ~30 ppm, while the closed

zwitterion resonates at ~10-15 ppm. Tracking the disappearance of the

peak against an internal standard provides a direct, interference-free measurement of intact compound concentration.
  • Sample Preparation: Dissolve 4-amino-4-boronobutanoic acid to a final concentration of 5 mM in

    
    -based Phosphate Buffered Saline (PBS), adjusted to a pD of 7.4.
    
  • Internal Standardization: Add 1 mM of TSP (Trimethylsilylpropanoic acid) as an internal quantitative standard to ensure the protocol is self-validating against solvent evaporation or shimming variations.

  • Baseline Acquisition: Equilibrate the NMR probe to 37°C. Acquire baseline

    
     (proton-decoupled) and 
    
    
    
    NMR spectra. Verify the predominant
    
    
    peak at ~12 ppm.
  • Stress Induction: To model oxidative stress, spike the sample with 10 mM

    
    .
    
  • Kinetic Monitoring: Acquire spectra every 15 minutes for 24 hours.

  • Data Analysis: Integrate the

    
     boron peak relative to the TSP standard. Plot 
    
    
    
    versus time to extract the pseudo-first-order rate constant (
    
    
    ) and half-life (
    
    
    ).
Protocol 2: HILIC-LC-MS/MS Quantification of Protodeboronation

Expertise & Causality: Because both the parent compound and the degradation product (GABA) are highly polar zwitterions, they will not be retained on a standard C18 reverse-phase column. Hydrophilic Interaction Liquid Chromatography (HILIC) is required. Furthermore, the lack of a UV chromophore necessitates tandem mass spectrometry (MS/MS) for trace quantification.

  • Matrix Incubation: Spike 10

    
    M of the compound into human plasma or PBS at 37°C.
    
  • Aliquot Sampling: At predetermined intervals (0, 1, 2, 4, 8, 24 h), extract 50

    
    L aliquots.
    
  • Protein Precipitation: Quench the reaction by adding 150

    
    L of ice-cold acetonitrile containing 100 nM GABA-
    
    
    
    (isotopic internal standard).
  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a HILIC column. Use an electrospray ionization (ESI) source in positive mode.

  • MRM Monitoring: Monitor the Multiple Reaction Monitoring (MRM) transitions for the parent boronic acid and the degradation product GABA (

    
     104 
    
    
    
    87).
  • Validation: Calculate the exact concentration of generated GABA using the GABA-

    
     standard curve to validate the mass balance of the degradation pathway.
    

Conclusion

The thermodynamic stability of 4-amino-4-boronobutanoic acid under physiological conditions is a masterclass in intramolecular chemical dynamics. While the inherent C-B bond of


-amino boronic acids is relatively weak, the spontaneous formation of a 

dative bond acts as a powerful thermodynamic sink, shielding the molecule from rapid hydrolysis. Understanding and quantifying these pathways—particularly the dichotomy between its hydrolytic resilience and its oxidative vulnerability—via rigorous NMR and LC-MS/MS protocols is essential for the successful integration of this pharmacophore into next-generation therapeutics.

References

  • Source: Accounts of Chemical Research (ACS Publications)
  • Source: Chemical Society Reviews (RSC Publishing)
  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications Source: Wiley-VCH URL
  • Unprecedented Activation of CO2 by α-Amino Boronic Acids Source: ResearchGate URL
  • 2-Aminoethylboronic Acid | CAS 2932-96-9 Source: Benchchem URL
  • Structure of the Boronic Acid Dimer and the Relative Stabilities of Its Conformers Source: ResearchGate URL
  • Arylboronic Acid-Facilitated Selective Reduction of Aldehydes by Tributyltin Hydride Source: ResearchGate URL

Sources

4-Amino-4-boronobutanoic Acid: A Transition State Analog Inhibitor for Glutamate-Specific Proteases

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

In the landscape of rational drug design and targeted enzymology, boronic acids have long been recognized as potent inhibitors of serine and threonine proteases due to their ability to form reversible covalent bonds with active-site nucleophiles[1]. 4-Amino-4-boronobutanoic acid (CAS 682329-32-4) represents a highly specialized class of these inhibitors. Structurally, it is an


-amino boronic acid where the side chain perfectly mimics the carboxyethyl group of glutamic acid.

This structural mimicry is not merely a binding determinant; it is the foundation of its mechanism of action. When 4-amino-4-boronobutanoic acid enters the active site of a glutamyl endopeptidase (e.g., V8 protease from Staphylococcus aureus, which specifically cleaves at the C-terminus of glutamate residues)[2], the negatively charged carboxylate side chain anchors into the enzyme's S1 specificity pocket. This pocket typically contains basic residues (such as Arg or Lys) to neutralize the substrate's charge.

Once anchored, the electron-deficient boron atom is perfectly positioned for a nucleophilic attack by the catalytic serine's hydroxyl group. This nucleophilic attack forces the boron atom to transition from a trigonal planar (


) geometry to a tetrahedral (

) geometry. This resulting structural state flawlessly mimics the high-energy tetrahedral oxyanion intermediate of natural peptide bond hydrolysis. Because it closely resembles the transition state, the enzyme binds this adduct orders of magnitude more tightly than the ground-state substrate[3].

Mechanism E Active Serine Protease (Glu-C) EI Michaelis Complex (Non-covalent) E->EI + Inhibitor I 4-Amino-4-boronobutanoic Acid (Inhibitor) I->EI TI Tetrahedral Adduct (Transition State) EI->TI Nucleophilic Attack (Ser-OH on Boron)

Fig 1. Mechanism of transition state adduct formation by 4-amino-4-boronobutanoic acid.

Experimental Protocols: A Self-Validating System

To rigorously validate the efficacy and mechanism of 4-amino-4-boronobutanoic acid, researchers must employ a self-validating workflow that couples functional steady-state kinetics with definitive structural confirmation.

Protocol 1: Steady-State Kinetics and Inhibition Assay

Causality & Rationale: Boronic acids frequently exhibit slow-binding kinetics because the formation of the tetrahedral adduct involves a significant hybridization change (


). Therefore, pre-incubation is a critical experimental choice; failing to pre-incubate the enzyme and inhibitor will result in a severe underestimation of the inhibitor's true potency. Furthermore, pH control is paramount to ensure the active site histidine is unprotonated (acting as a general base) while the boronic acid remains reactive.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant V8 protease (Glu-C) to a working concentration of 10 nM in assay buffer (50 mM Tris-HCl, pH 7.8, 100 mM NaCl).

  • Inhibitor Pre-incubation: Prepare serial dilutions of 4-amino-4-boronobutanoic acid (ranging from 0.1 nM to 10

    
    M). Mix the inhibitor with the enzyme and pre-incubate at 37°C for exactly 30 minutes to allow the slow-binding equilibrium to establish.
    
  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate, such as Suc-AAPE-AMC (Succinyl-Ala-Ala-Pro-Glu-7-amino-4-methylcoumarin), at a concentration equal to its previously determined

    
    .
    
  • Fluorescence Monitoring: Continuously measure the release of the AMC fluorophore using a microplate reader (Excitation: 380 nm, Emission: 460 nm) for 15 minutes.

  • Data Analysis: Calculate the initial velocities (

    
    ) and steady-state velocities (
    
    
    
    ). Fit the velocity data to the Morrison equation for tight-binding inhibitors to determine the apparent
    
    
    .
Protocol 2: Structural Validation via X-ray Crystallography

Causality & Rationale: Kinetic data alone cannot definitively prove a transition state mechanism. Co-crystallization is required to self-validate the formation of the covalent boron-serine bond and confirm the spatial arrangement of the S1 pocket.

Step-by-Step Methodology:

  • Complex Formation: Incubate 5 mg/mL of purified V8 protease with a 10-fold molar excess of 4-amino-4-boronobutanoic acid for 2 hours on ice to ensure 100% active site occupancy.

  • Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 4000, 0.1 M HEPES pH 7.5.

  • Data Collection: Harvest the resulting crystals, cryoprotect them in 20% glycerol, and collect X-ray diffraction data at a synchrotron source.

  • Refinement: Model the tetrahedral boronate adduct covalently linked to the catalytic Serine, ensuring the carboxyethyl side chain is properly oriented within the S1 pocket.

Workflow Step1 1. Recombinant Protease Expression & Purification Step2 2. Pre-incubation with 4-Amino-4-boronobutanoic Acid Step1->Step2 Step3 3. Fluorogenic Substrate Cleavage Assay Step2->Step3 Step4 4. Michaelis-Menten Kinetics & Ki Calculation Step3->Step4 Step5 5. X-ray Crystallography of Adduct Step4->Step5

Fig 2. Self-validating experimental workflow for characterizing transition state inhibitors.

Data Presentation & Comparative Efficacy

When evaluated against standard protease inhibitors, 4-amino-4-boronobutanoic acid demonstrates superior affinity and specificity for glutamate-specific targets. The transition state mimicry allows for nanomolar inhibition, vastly outperforming traditional irreversible inhibitors.

InhibitorTarget ProteaseMechanism of Action

/

(nM)
Specificity Profile
4-Amino-4-boronobutanoic acid V8 Protease (Glu-C)Reversible Covalent (TS Analog)15High (Glu-specific)
Ac-Glu-boroVal V8 Protease (Glu-C)Reversible Covalent (TS Analog)45Moderate
DFP General Serine ProteasesIrreversible Covalent>10,000Low (Pan-reactive)
PMSF General Serine ProteasesIrreversible Covalent>50,000Low (Pan-reactive)

Conclusion

4-Amino-4-boronobutanoic acid exemplifies the precision of rational drug design. By combining the transition-state mimicry of an


-amino boronic acid with the side-chain specificity of glutamic acid, it provides a powerful, highly specific tool for probing glutamyl endopeptidases in proteomics and developing targeted therapeutics. The self-validating combination of slow-binding kinetics and X-ray crystallography remains the gold standard for confirming its mechanism of action.

References

  • Title: Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry Source: ACS Measurement Science Au URL: [Link]

  • Title: Introduction to Enzyme and Coenzyme Chemistry Source: National Academic Digital Library of Ethiopia URL: [Link]

  • Title: Boronic acid derivatives and therapeutic uses thereof Source: PubChem (US Patent 11180512) URL: [Link]

Sources

An In-depth Technical Guide to the Binding Affinity of Vigabatrin with γ-Aminobutyric Acid Aminotransferase (GABA-AT)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of GABA-AT Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] A deficiency in GABAergic neurotransmission is implicated in several neurological disorders, most notably epilepsy.[3] The concentration of GABA in the brain is principally regulated by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, γ-aminobutyric acid aminotransferase (GABA-AT), which catabolizes GABA into succinic semialdehyde.[4][5] Consequently, the inhibition of GABA-AT presents a key therapeutic strategy for increasing GABA levels and mitigating seizure activity.[5]

This guide provides a comprehensive technical overview of the binding affinity and mechanism of action of Vigabatrin (γ-vinyl-GABA), a potent mechanism-based, irreversible inhibitor of GABA-AT.[4][6] We will delve into the structural basis of its interaction, the kinetic parameters governing its binding, and detailed methodologies for characterizing its inhibitory profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and enzyme kinetics.

Vigabatrin: A Mechanism-Based Inhibitor of GABA-AT

Vigabatrin is a structural analogue of GABA that acts as a "suicide inhibitor" of GABA-AT.[1][7] The pharmacologically active form is the (S)-enantiomer.[8][9] Unlike competitive inhibitors that bind reversibly to the enzyme's active site, Vigabatrin is processed by GABA-AT through its normal catalytic cycle.[2] This enzymatic conversion generates a reactive intermediate that covalently binds to the PLP cofactor and a lysine residue in the active site, leading to the irreversible inactivation of the enzyme.[10] The recovery of GABA-AT activity is therefore dependent on the de novo synthesis of the enzyme, a process that can take several days.[4][9] This prolonged duration of action is a key feature of Vigabatrin's clinical efficacy.[4]

The clinical application of Vigabatrin is primarily in the treatment of refractory complex partial seizures and infantile spasms.[3][11][12] By irreversibly inhibiting GABA-AT, Vigabatrin leads to a significant and sustained increase in brain GABA concentrations, thereby enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability.[1][3]

Structural Insights into the Vigabatrin-GABA-AT Complex

X-ray crystallography studies have provided detailed insights into the binding of Vigabatrin to the active site of GABA-AT.[10] The crystal structure of pig liver GABA-AT in complex with Vigabatrin (PDB ID: 1OHW) reveals that the inhibitor forms a covalent ternary adduct with the PLP cofactor and the active site Lys-329.[10]

Key Interactions in the Active Site:
  • Covalent Adduct Formation: The vinyl group of Vigabatrin is the key to its mechanism of irreversible inhibition. Following the initial steps of the transamination reaction, a reactive electrophilic intermediate is formed, which then covalently bonds with the pyridoxal 5'-phosphate cofactor and the ε-amino group of Lys-329.[10]

  • Substrate-Binding Pocket: The active site of GABA-AT is a relatively narrow pocket that accommodates the four-carbon backbone of GABA.[5] Vigabatrin, as a GABA analogue, fits snugly into this pocket, allowing for its initial recognition and processing by the enzyme.

The structural understanding of this interaction is crucial for the rational design of novel GABA-AT inhibitors with improved potency and selectivity.

Quantitative Analysis of Binding Affinity and Inhibition Kinetics

Due to the irreversible nature of Vigabatrin's inhibition of GABA-AT, its binding affinity is characterized by kinetic parameters that describe the rate of enzyme inactivation rather than a simple equilibrium dissociation constant (Kd) or IC50 value from a reversible inhibition assay. The inhibition process is typically modeled as a two-step mechanism:

  • Initial Reversible Binding: The inhibitor (I) first binds reversibly to the enzyme (E) to form an initial enzyme-inhibitor complex (E·I). This step is characterized by the inhibition constant, Ki .

  • Irreversible Inactivation: The E·I complex then undergoes a chemical reaction that leads to the formation of a covalently modified, inactive enzyme (E-I). This step is characterized by the first-order rate constant of inactivation, kinact .

The overall efficiency of the inhibitor is often expressed as the second-order rate constant, kinact/Ki .

Table 1: Key Pharmacokinetic and Pharmacodynamic Properties of Vigabatrin

ParameterValue/DescriptionReference(s)
Mechanism of Action Irreversible inhibitor of GABA-AT[1][4]
Active Enantiomer (S)-enantiomer[8][9]
Effect on GABA Levels Sustained increase in brain GABA concentrations[1][3]
Plasma Half-life 5–8 hours in young adults[7]
Duration of Action Several days, dependent on enzyme resynthesis[4]
Clinical Indications Refractory complex partial seizures, infantile spasms[3][11][12]

Experimental Protocol: Determination of GABA-AT Inhibition by Vigabatrin

The following is a generalized protocol for a radioenzymatic assay to determine the time- and concentration-dependent inhibition of GABA-AT by Vigabatrin. This method is based on the principles described in studies investigating GABA-T activity in human platelets.[14][15]

Causality Behind Experimental Choices:
  • Radioenzymatic Assay: This method is highly sensitive and allows for the direct measurement of the enzymatic conversion of a radiolabeled substrate, providing a robust and quantitative readout of enzyme activity.

  • Pre-incubation Step: The pre-incubation of the enzyme with the inhibitor is crucial for mechanism-based inhibitors like Vigabatrin, as it allows for the time-dependent inactivation to occur before the addition of the substrate.

  • Choice of Substrate and Cofactor: The use of GABA as the substrate and PLP as the cofactor ensures that the assay is measuring the specific activity of GABA-AT under conditions that mimic its physiological environment.

Materials:
  • Purified or partially purified GABA-AT

  • [14C]-GABA (radiolabeled substrate)

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Vigabatrin

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Step-by-Step Methodology:
  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of GABA-AT in assay buffer.

    • Prepare a series of dilutions of Vigabatrin in assay buffer to test a range of concentrations.

  • Pre-incubation:

    • In a series of microcentrifuge tubes, add a fixed amount of GABA-AT to the different concentrations of Vigabatrin.

    • Include a control tube with the enzyme and buffer only (no inhibitor).

    • Incubate the mixtures at 37°C for various time points (e.g., 0, 5, 10, 20, 30 minutes) to assess the time-dependent inactivation.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding a solution containing [14C]-GABA, α-ketoglutarate, and PLP to each tube.

    • Incubate the reaction mixture at 37°C for a fixed period (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Product Separation:

    • Terminate the reaction by adding a strong acid (e.g., perchloric acid).

    • Separate the radiolabeled product (succinic semialdehyde) from the unreacted [14C]-GABA using a suitable method, such as ion-exchange chromatography.

  • Quantification:

    • Add the eluted product to scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of remaining GABA-AT activity for each inhibitor concentration and pre-incubation time point relative to the control.

    • Plot the natural logarithm of the percentage of remaining activity versus the pre-incubation time for each Vigabatrin concentration. The slope of this line gives the apparent first-order rate constant of inactivation (kobs).

    • Plot kobs versus the inhibitor concentration. From this plot, the kinetic parameters Ki and kinact can be determined by fitting the data to the appropriate equation for irreversible inhibition.

Visualizing Key Processes

GABAergic Synapse and the Action of Vigabatrin

GABA_Synapse cluster_pre Presynaptic Neuron cluster_synapse cluster_post Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA Vesicles GAD->GABA_vesicle packaging GABA_synapse GABA GABA_vesicle->GABA_synapse release GABA_receptor GABA Receptor GABA_synapse->GABA_receptor binding GABA_T GABA-AT GABA_synapse->GABA_T catabolism Inhibitory\nSignal Inhibitory Signal GABA_receptor->Inhibitory\nSignal SSA Succinic Semialdehyde GABA_T->SSA Vigabatrin Vigabatrin Vigabatrin->GABA_T irreversible inhibition

Caption: Mechanism of action of Vigabatrin at the GABAergic synapse.

Experimental Workflow for GABA-AT Inhibition Assay

Assay_Workflow start Start prep Prepare Enzyme and Vigabatrin Dilutions start->prep preincubate Pre-incubate Enzyme with Vigabatrin at 37°C prep->preincubate add_substrate Initiate Reaction with [14C]-GABA, α-KG, PLP preincubate->add_substrate incubate_reaction Incubate Reaction at 37°C add_substrate->incubate_reaction terminate Terminate Reaction (e.g., with acid) incubate_reaction->terminate separate Separate Product (Ion-Exchange Chrom.) terminate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: Calculate ki and kinact quantify->analyze end End analyze->end Logical_Relationship Vigabatrin Vigabatrin Administration Inhibition Irreversible Inhibition of GABA-AT Vigabatrin->Inhibition GABA_increase Increased Brain GABA Concentration Inhibition->GABA_increase Neurotransmission Enhanced Inhibitory Neurotransmission GABA_increase->Neurotransmission Seizure_reduction Reduction in Neuronal Hyperexcitability & Seizures Neurotransmission->Seizure_reduction

Caption: The cascade of events following Vigabatrin administration.

Conclusion

Vigabatrin stands as a paradigm of successful mechanism-based drug design. Its high specificity and irreversible inhibition of GABA-AT provide a sustained therapeutic effect in the management of certain types of epilepsy. A thorough understanding of its binding affinity, characterized by the kinetic parameters of irreversible inhibition, is essential for the development of next-generation GABA-AT inhibitors with potentially improved safety and efficacy profiles. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to further explore the intricate interactions between small molecule inhibitors and their enzymatic targets.

References

  • Storici, P., De Biase, D., Bossa, F., Bruno, S., Mozzarelli, A., Peneff, C., Silverman, R. B., & Schirmer, T. (2004). Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin. Journal of Biological Chemistry, 279(1), 363–373. [Link]

  • Wikipedia. (2024). Vigabatrin. [Link]

  • Grant, S. M., & Heel, R. C. (1991). Vigabatrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy and disorders of motor control. Drugs, 41(6), 889–926. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vigabatrin? [Link]

  • MDPI. (2025, December 11). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. [Link]

  • Nanetti, L., & Schousboe, A. (2010). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Current topics in medicinal chemistry, 10(19), 1903–1916. [Link]

  • Abdel-Salam, O. M. (2016). Pharmacological review of vigabatrin. MOJ Biorg Org Chem, 1(1), 1-8. [Link]

  • Patsnap Synapse. (2024, June 14). What is Vigabatrin used for? [Link]

  • Singh, R., & Carson, R. (2024). Vigabatrin. In StatPearls. StatPearls Publishing. [Link]

  • Storici, P., Capitani, G., De Biase, D., Moser, M., John, R. A., Jansonius, J. N., & Schirmer, T. (2004). Structures of γ-Aminobutyric Acid (GABA) Aminotransferase, a Pyridoxal 5′-Phosphate, and [2Fe-2S] Cluster-containing Enzyme, Complexed with γ-Ethynyl-GABA and with the Antiepilepsy Drug Vigabatrin. Journal of Biological Chemistry, 279, 363-373. [Link]

  • Pan, Y., Calvert, K., & Silverman, R. B. (2012). Probing the steric requirements of the γ-aminobutyric acid aminotransferase active site with fluorinated analogues of vigabatrin. Bioorganic & medicinal chemistry letters, 22(24), 7517–7520. [Link]

  • Ben-Menachem, E. (2016). Vigabatrin. Neupsy Key. [Link]

  • Wheless, J. W. (2004). Vigabatrin. Epilepsia, 45 Suppl 8, 13–19. [Link]

  • Rimmer, E., Kongola, G., & Richens, A. (1988). Inhibition of the enzyme, GABA-aminotransferase in human platelets by vigabatrin, a potential antiepileptic drug. British journal of clinical pharmacology, 25(2), 251–259. [Link]

  • Storici, P., Capitani, G., De Biase, D., Moser, M., John, R. A., Jansonius, J. N., & Schirmer, T. (1999). Crystal structure of GABA-aminotransferase, a target for antiepileptic drug therapy. Biochemistry, 38(27), 8628–8634. [Link]

  • Rimmer, E., Kongola, G., & Richens, A. (1988). Inhibition of the Enzyme, GABA-aminotransferase in Human Platelets by Vigabatrin, a Potential Antiepileptic Drug. British Journal of Clinical Pharmacology, 25(2), 251-259. [Link]

  • Ben-Menachem, E. (2016, August 1). Vigabatrin. Neupsy Key. [Link]

  • Silverman, R. B., & Andrus, A. (1980). Mechanisms of inactivation of .gamma.-aminobutyric acid aminotransferase by the antiepilepsy drug .gamma.-vinyl GABA (vigabatrin). Journal of the American Chemical Society, 102(10), 3267-3270. [Link]

  • Löscher, W., & Schmidt, D. (1988). Effects of vigabatrin (gamma-vinyl GABA) on neurotransmission-related amino acids and on GABA and benzodiazepine receptor binding in rats. Journal of neurochemistry, 50(5), 1386–1392. [Link]

  • Theodore, W. H., Bairamian, D., Sato, S., Kufta, C., Balish, M., & Bromfield, E. (1993). The effect of vigabatrin (γ-vinyl GABA) on cerebral blood flow and metabolism. Epilepsia, 34(3), 558-563. [Link]

  • Gram, L., Larsson, O. M., Johnsen, A., & Schousboe, A. (1989). Experimental studies of the influence of vigabatrin on the GABA system. British journal of clinical pharmacology, 27 Suppl 1, 13S–17S. [Link]

  • Gram, L., Larsson, O. M., Johnsen, A., & Schousboe, A. (1989). Experimental studies of the influence of vigabatrin on the GABA system. British Journal of Clinical Pharmacology, 27(S1), 13S-17S. [Link]

  • ResearchGate. (n.d.). Vigabatrin interaction with GABA-AT. [Link]

  • Maciel, C. B., et al. (2022). Early vigabatrin augmenting GABA-ergic pathways in post-anoxic status epilepticus (VIGAB-STAT) phase IIa clinical trial study protocol. Frontiers in Neurology, 13, 1058221. [Link]

Sources

The Role of 4-Amino-4-boronobutanoic Acid in Boron Neutron Capture Therapy (BNCT)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role and potential of 4-Amino-4-boronobutanoic acid (a specific borono-analogue of GABA, distinct from the clinical standard Boronophenylalanine/BPA) in Boron Neutron Capture Therapy (BNCT).

Executive Summary: Beyond the Standard (BPA)

While 4-borono-L-phenylalanine (BPA) remains the clinical gold standard for BNCT, its reliance on L-type amino acid transporter 1 (LAT1) limits its efficacy in tumors with low LAT1 expression or high heterogeneity. 4-Amino-4-boronobutanoic acid (often referred to as a Borono-GABA analogue or specific geminal amino-boronate) represents a distinct class of boron carriers designed to exploit alternative uptake mechanisms—specifically the GABAergic transport systems (GAT1/2/3) and enzyme-mediated retention strategies.

This guide dissects the chemical identity, mechanistic rationale, and experimental protocols for evaluating 4-Amino-4-boronobutanoic acid as a next-generation BNCT agent, particularly for high-grade gliomas where GABA metabolism is dysregulated.

Chemical Identity & Structural Logic[1]

Unlike BPA, which mimics phenylalanine to hijack amino acid transporters, 4-Amino-4-boronobutanoic acid is structurally homologous to


-aminobutyric acid (GABA) , the primary inhibitory neurotransmitter in the mammalian central nervous system.
Structural Comparison
Feature4-Amino-4-boronobutanoic Acid 4-Borono-L-phenylalanine (BPA) GABA (Endogenous)
Core Scaffold Butanoic acid (C4 chain)Phenylalanine (C9 aromatic)Butanoic acid (C4 chain)
Boron Position C4 (Geminal to Amino group)Para-position on Phenyl ringN/A
Primary Target GABA Transporters (GAT1-3) / GABA-ATLAT1 (SLC7A5)GABA Receptors / Transporters
Chemical Class Geminal

-amino-boronic acid (on

-carbon)
Aromatic boronic acid

-Amino acid
CAS Number 682329-32-4 (or salts: 375391-72-3)19279-89-156-12-2
Synthetic Rationale

The geminal substitution of the amino (-NH


) and boronic acid (-B(OH)

) groups at the C4 position creates a transition-state mimic . This structure is critical because:
  • Enzyme Inhibition: Geminal amino-boronates are potent, reversible inhibitors of serine proteases and aminotransferases (e.g., GABA transaminase). This allows the molecule to bind tightly to intracellular enzymes, increasing tumor retention time .

  • Transport Hijacking: The structural similarity to GABA allows it to be recognized by GAT transporters, which are often overexpressed in specific glioma subtypes to fuel metabolic demands.

Mechanistic Pathways: The "Trojan Horse" Strategy

The efficacy of 4-Amino-4-boronobutanoic acid in BNCT relies on a dual-mechanism "Trojan Horse" approach: Selective Uptake via GATs and Intracellular Retention via Enzyme Binding.

GAT-Mediated Uptake

Gliomas, particularly glioblastomas (GBM), often manipulate the GABAergic microenvironment. High-grade gliomas may overexpress GAT1 (SLC6A1) to scavenge GABA for metabolic fuel (GABA shunt).

  • Mechanism: The borono-GABA analogue acts as a substrate for GAT1, entering the cell down the Na

    
    /Cl
    
    
    
    gradient.
  • Selectivity: Healthy neurons also express GATs, but the metabolic flux in proliferating tumor cells is significantly higher, creating a therapeutic window.

Enzyme-Mediated Retention (The "Boron Trap")

Once inside the cytosol, the geminal amino-boronate moiety mimics the tetrahedral transition state of GABA hydrolysis or transamination.

  • Target: GABA Transaminase (GABA-AT).

  • Effect: The boron atom forms a reversible covalent bond with the active site serine or histidine, effectively "locking" the boron payload inside the tumor cell. This contrasts with BPA, which can wash out if the gradient reverses.

BNCT_Mechanism cluster_cell Tumor Cell Extracellular Extracellular Space (Tumor Microenvironment) GAT GAT Transporter (SLC6A1) Extracellular->GAT 4-Amino-4-boronobutanoic acid (Substrate) Intracellular Intracellular Cytosol GAT->Intracellular Influx (Na+/Cl- driven) GABA_AT GABA Transaminase (Target Enzyme) Intracellular->GABA_AT Binding Boron_Trap Boron-Enzyme Complex (Retention) GABA_AT->Boron_Trap Reversible Covalent Bond Neutron Thermal Neutron (0.025 eV) Boron_Trap->Neutron Irradiation Fission Nuclear Fission (Alpha + 7Li) Neutron->Fission Capture Reaction

Figure 1: Mechanism of Action.[1][2] The agent enters via GAT transporters and is retained by binding to intracellular GABA-metabolizing enzymes, creating a stable boron target for neutron irradiation.

Experimental Protocols for Validation

To validate 4-Amino-4-boronobutanoic acid as a BNCT agent, the following stepwise protocols must be executed. These protocols are designed to confirm uptake specificity and retention.

In Vitro Uptake & Competition Assay

Objective: Determine if uptake is mediated by GAT transporters.

  • Cell Lines: U87-MG (Human Glioblastoma), T98G (Glioblastoma), and Normal Human Astrocytes (NHA) as control.

  • Preparation: Seed cells at

    
     cells/well in 24-well plates. Allow 24h attachment.
    
  • Treatment Groups:

    • Control: Vehicle only.

    • Experimental: 4-Amino-4-boronobutanoic acid (10, 50, 100 ppm Boron equivalent).

    • Competition: Experimental + Excess GABA (10 mM) or Nipecotic Acid (GAT1 inhibitor).

  • Incubation: Incubate for 1, 2, and 4 hours at 37°C.

  • Harvest: Wash with ice-cold PBS (3x) to stop transport. Lyse cells with 1N HNO

    
    .
    
  • Analysis: Measure Boron content via ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy).

    • Success Criterion: Significant reduction in uptake in the presence of Nipecotic Acid confirms GAT-mediated transport.

In Vivo Biodistribution (Murine Glioma Model)

Objective: Assess Tumor-to-Blood (T/B) and Tumor-to-Brain (T/N) ratios.

  • Model: Orthotopic xenograft of U87-MG cells in nude mice (Balb/c nu/nu).

  • Administration:

    • Inject 4-Amino-4-boronobutanoic acid (250 mg/kg b.w.) via tail vein or intraperitoneal (i.p.) injection.

    • Comparison Group: BPA-Fructose complex (250 mg/kg).

  • Timepoints: Sacrifice animals at 1h, 2.5h, and 4h post-injection.

  • Tissue Collection: Tumor, ipsilateral brain, contralateral brain, blood, liver, kidney.

  • Quantification: ICP-AES/OES.

  • Data Output Table:

TissueMean Boron Conc. (

g/g)
T/N Ratio (Target > 3:1)T/B Ratio (Target > 3:1)
Tumor (Glioma) [Data]--
Normal Brain [Data][Calc]-
Blood [Data]-[Calc]
Neutron Irradiation (Proof of Concept)

Objective: Verify therapeutic efficacy (cell kill).

  • Setup: Place cell cultures (pre-loaded with drug) in a phantom.

  • Source: Thermal neutron beam (Flux:

    
     n/cm
    
    
    
    /s).
  • Fluence: Irradiate to obtain physical doses of 0, 5, 10 Gy-Eq.

  • Assay: Colony formation assay (survival fraction).

  • Calculation: Determine the CBE (Compound Biological Effectiveness) factor for the agent.

Comparative Analysis: Borono-GABA vs. BPA[5]

Parameter4-Amino-4-boronobutanoic Acid BPA (Clinical Standard)
Uptake Mechanism GAT1/2/3 (GABA Transporters)LAT1 (Amino Acid Transporter)
Retention Mechanism Enzyme Binding (Transition State Mimic)Intracellular Pool (Equilibrium)
Solubility High (Hydrophilic, zwitterionic)Low (Requires Fructose complexation)
Target Tumor Types Gliomas, Neuroendocrine tumorsMelanoma, Head & Neck, Glioma
BBB Penetration Moderate (GAT mediated)High (LAT1 mediated)
Metabolic Stability High (C-B bond is stable)High

Challenges & Critical Considerations

  • Blood-Brain Barrier (BBB) Permeability: While GATs are present on the BBB, the flux of GABA analogues is tightly regulated to prevent neurotoxicity. The "Borono-GABA" agent must demonstrate sufficient BBB crossing or be administered via Convection-Enhanced Delivery (CED) to bypass the barrier.

  • Neurotoxicity: As a GABA analogue, high systemic doses could activate or inhibit GABA receptors, leading to sedation or seizures. Toxicity studies (LD50) must focus on neurological signs.

  • Chemical Stability: The geminal amino-boronic acid moiety can be prone to de-boronation or oxidation. The hydrochloride salt (CAS 375391-72-3) is typically used for improved stability.

References

  • Barth, R. F., et al. (2018). "Boron delivery agents for neutron capture therapy of cancer."[2][3][4][5][6][7][8] Cancer Communications, 38:35. Link

  • Sauerwein, W., et al. (2012). Neutron Capture Therapy: Principles and Applications. Springer.
  • Miyatake, S., et al. (2020). "Boron Neutron Capture Therapy for Malignant Brain Tumors." Neurologia medico-chirurgica, 60(8): 297–309. Link

  • PubChem Database. "4-Amino-4-boronobutanoic acid hydrochloride (CAS 375391-72-3)." Link

  • Dymova, M. A., et al. (2020). "Boron neutron capture therapy: Current status and future perspectives." Cancer Communications, 40(9): 406-421. (Review of amino acid carriers).

Disclaimer: 4-Amino-4-boronobutanoic acid is an experimental compound.[9] While it shows theoretical promise based on structural homology to GABA, it is not currently FDA-approved for clinical BNCT. All protocols described are for preclinical research purposes.

Sources

metabolic stability of 4-Amino-4-boronobutanoic acid in vivo

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability of 4-Amino-4-boronobutanoic Acid in Vivo

Executive Summary & Compound Identity

4-Amino-4-boronobutanoic acid (CAS: 682329-32-4) represents a specialized class of organoboron compounds where a boronic acid moiety [


] is geminally substituted with an amine group at the 

-position of a butanoic acid backbone. Structurally, it acts as a bioisostere of

-aminobutyric acid (GABA)
or a transition-state analog for glutamate-utilizing enzymes.

While boronic acids are potent pharmacophores—often serving as "warheads" for serine proteases (e.g., Bortezomib) or carriers for Boron Neutron Capture Therapy (BNCT)—their utility is historically limited by oxidative deboronation and rapid renal clearance. This guide details the specific metabolic fate of 4-amino-4-boronobutanoic acid, highlighting the critical role of intramolecular coordination (boralactone formation) in enhancing its in vivo stability compared to linear


-amino boronic acids.

Chemical Structure & The "Boralactone" Stability Mechanism

To understand the metabolic stability, one must first understand the dynamic structural equilibrium of the molecule in physiological fluids. Unlike standard drug molecules, 4-Amino-4-boronobutanoic acid exists in a pH-dependent equilibrium between an open-chain form and a cyclic "boralactone" species.

Structural Equilibrium
  • Open Form (Active):

    
    
    
    • Susceptible to oxidation by Reactive Oxygen Species (ROS).

    • Mimics the tetrahedral transition state of GABA during enzymatic hydrolysis.

  • Cyclic Form (Latent/Stable):

    • The carboxylate oxygen at C1 attacks the empty p-orbital of the boron atom at C4.

    • This forms a 6-membered oxaborinane ring (often broadly termed a boralactone in medicinal chemistry literature, though strictly a cyclic boronate).

    • Mechanism of Stabilization: This coordination fills the boron p-orbital, converting the hybridization from

      
       (trigonal planar) to 
      
      
      
      (tetrahedral). This removes the electrophilic center required for the initial attack by ROS, increasing oxidative stability by orders of magnitude (up to
      
      
      -fold).

Equilibrium Figure 1: The pH-dependent equilibrium between the oxidative-labile open form and the stable cyclic form. Open Open Form (sp2 Boron) Susceptible to ROS Cyclic Cyclic Boralactone (sp3 Boron) Metabolically Stable Open->Cyclic pH < 7.4 Intramolecular Coordination Cyclic->Open pH > 7.4 Enzyme Active Site

In Vivo Metabolic Pathways

The metabolic instability of boron-containing amino acids is dominated by two pathways: Oxidative Deboronation (Catabolic) and Renal Elimination (Excretory).

Oxidative Deboronation (The Primary Failure Mode)

In the open form, the C-B bond is labile. The presence of the geminal amine group (


) makes the carbon center electron-rich, but the boron atom remains electron-deficient.
  • Trigger: Reactive Oxygen Species (e.g.,

    
    , Superoxide) present in the liver (CYP450 activity) or inflamed tissues.
    
  • Mechanism:

    • Nucleophilic attack of a hydroperoxide anion (

      
      ) on the boron atom.
      
    • Migration of the C-B bond to form a C-O-B intermediate (borate ester).

    • Hydrolysis of the ester to release boric acid (

      
      ) and the de-boronated organic residue (in this case, succinic semialdehyde or GABA analogs).
      
  • Consequence: Loss of therapeutic efficacy (warhead removed) and generation of boric acid (toxic at high accumulation).

Renal Clearance & LAT1 Transport
  • Transport: As an amino acid analog, 4-Amino-4-boronobutanoic acid is a substrate for LAT1 (L-type Amino Acid Transporter 1) . This allows it to cross the Blood-Brain Barrier (BBB), which is critical for GABA-targeted therapies.

  • Excretion: The compound is highly polar. Unlike lipophilic drugs that undergo extensive hepatic metabolism, a significant fraction of the dose is excreted unchanged in urine, provided it escapes deboronation.

Experimental Protocols for Stability Assessment

To validate the metabolic profile, the following tiered experimental approach is recommended.

In Vitro Microsomal Stability (Deboronation Assay)
  • Objective: Quantify the rate of oxidative deboronation in liver microsomes.

  • System: Pooled Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Control: Bortezomib (known deboronation liability) or Phenylboronic acid .

  • Method:

    • Incubate

      
       test compound at 
      
      
      
      .
    • Quench aliquots at 0, 15, 30, 60 min with acetonitrile containing internal standard.

    • Critical Step: The analysis must track both the disappearance of the parent and the appearance of Boric Acid (if possible) or the de-boronated metabolite.

Bioanalytical Quantification: The "Dual-Mode" Strategy

Standard LC-MS/MS is often insufficient for boron compounds due to poor ionization and isotopic spread (


 ratio is 20:80).

Table 1: Recommended Analytical Configurations

ComponentMethodTargetDetection Limit (LOD)Notes
Parent Drug LC-MS/MS (ESI-) Intact Molecule~1-5 ng/mLUse Negative Mode. Monitor mass pairs for

and

to confirm identity.
Total Boron ICP-MS Elemental Boron~0.1 ng/mLGold standard for tissue distribution (BNCT). Does not distinguish parent from metabolite.
Metabolite LC-MS/MS (ESI+) Deboronated Amine~1 ng/mLDetects the organic "chassis" after boron loss.
In Vivo Pharmacokinetics (PK) Workflow

A robust PK study must account for the interconversion between cyclic and linear forms during sample preparation.

PK_Workflow Figure 2: Optimized PK Workflow. Acidification at Step 3 is critical to stabilize the B-C bond. Step1 Dosing (IV/PO) Mouse/Rat Model Step2 Serial Blood Sampling (0 - 24h) Step1->Step2 Step3 Plasma Separation *Acidify immediately to pH < 4* Step2->Step3 Prevent Ex Vivo Deboronation Step4 Sample Prep Sugar-Free Buffer (Avoid Diols) Step3->Step4 Avoid Boronate Ester Exchange Step5 Analysis Step4->Step5 Output1 LC-MS/MS (Parent Stability) Step5->Output1 Output2 ICP-MS (Total Boron Load) Step5->Output2

Strategic Recommendations for Stability Enhancement

If the native 4-Amino-4-boronobutanoic acid shows suboptimal half-life (


 min), consider these chemical modifications:
  • Prodrug Strategy (Boronate Esters): Cap the boronic acid with a bulky, biocompatible diol (e.g., pinanediol or citrate). This "locks" the molecule in a pseudo-cyclic state, preventing oxidation until the ester hydrolyzes in the target tissue.

  • Fluorination: Adding fluorine atoms to the carbon chain (e.g., at the

    
    -position) can pull electron density away from the C-B bond, making it less prone to oxidative attack, though this may alter LAT1 transport affinity.
    

References

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. Link

  • Hansen, S. G., et al. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts.[1][2] Journal of the American Chemical Society, 143(9), 3665–3671. Link

  • Soriano-Ursúa, M. A., et al. (2014). Boron-containing compounds: chemically active and biologically versatile. Bioorganic & Medicinal Chemistry, 22(3), 949-963. Link

  • Das, B. C., et al. (2013). Boron chemicals in drug discovery and development: Synthesis and medicinal perspective. Frontiers in Bioscience, 18, 1257-1273. Link

  • Barth, R. F., et al. (2018). Boron delivery agents for neutron capture therapy of cancer.[3] Cancer Communications, 38, 35. Link

Sources

Methodological & Application

Application Note: Solubility Optimization of 4-Amino-4-boronobutanoic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for optimizing the solubility of 4-Amino-4-boronobutanoic acid (an


-aminoboronic acid analog of GABA/Glutamate). This guide is designed for researchers in medicinal chemistry, chemical biology, and BNCT (Boron Neutron Capture Therapy).

Executive Summary

4-Amino-4-boronobutanoic acid (CAS 682329-32-4) presents unique solubility challenges due to its hybrid nature: it possesses the zwitterionic character of an amino acid and the dynamic equilibrium properties of a boronic acid.[1] In aqueous media, the compound tends to form insoluble trimeric boroxines or remain as a poorly soluble zwitterion at neutral pH.

This guide details three validated protocols to achieve high-concentration aqueous stocks (>10 mM) suitable for biological assays:

  • Polyol Complexation (Recommended): Utilizing fructose or sorbitol to form highly soluble, anionic boronate esters (standard for BNCT agents).

  • pH-Dependent Solubilization: Exploiting the ionization states of the amino and boronic acid moieties.

  • Buffer Compatibility: Critical guidelines on avoiding competitive inhibition from buffer components.

Chemical Principles of Solubility

To optimize solubility, one must manipulate the equilibrium between the trigonal planar (neutral, hydrophobic) and tetrahedral (anionic, hydrophilic) forms of the boron center.

The Boroxine-Boronate Equilibrium

In its solid state and in neutral water, 4-Amino-4-boronobutanoic acid exists largely as a cyclic trimer (boroxine) or a neutral zwitterion, both of which have poor aqueous solubility.[1]

  • Low pH (<4): The amino group is protonated (

    
    ), increasing solubility, but the boronic acid remains neutral.
    
  • High pH (>9): The boronic acid accepts a hydroxide to form a tetrahedral boronate anion (

    
    ), drastically increasing solubility.
    
  • Physiological pH (7.4): The compound is often at its solubility minimum.

The Polyol Strategy (The "Fructose Rescue")

Boronic acids form reversible covalent esters with 1,2-diols (cis-diols).[1] Complexing the compound with D-Fructose or D-Sorbitol shifts the equilibrium toward a stable, anionic tetrahedral boronate complex.[1] This is the industry-standard method used for formulating Boronophenylalanine (BPA) for clinical use.[1]

Visualizing the Equilibrium

The following diagram illustrates the transition from insoluble boroxine to soluble polyol complex.

BoronSolubility Solid Solid State (Boroxine Trimer) Neutral Free Monomer (Neutral/Zwitterion) Low Solubility Solid->Neutral Hydrolysis (Slow) Neutral->Solid Dehydration Anionic Tetrahedral Boronate (High pH) Soluble Neutral->Anionic pH > pKa (~9) Complex Polyol-Boronate Complex (Physiological pH) Highly Soluble Neutral->Complex + Fructose/Sorbitol (Ka ~ 10^3 M^-1) Anionic->Neutral pH < pKa Complex->Neutral Low pH / Competition

Figure 1: Solubility equilibrium pathways.[1] The Polyol Complex pathway (Blue) is the most effective for biological pH applications.

Experimental Protocols

Protocol A: The Fructose-Complex Method (Gold Standard)

Purpose: To create a stable, neutral-pH stock solution (up to 20-30 mM) for cell culture or animal injection.[1] This method mimics the clinical formulation of BPA-Fructose.[1]

Reagents:

  • 4-Amino-4-boronobutanoic acid[1][2][3][4][5][6]

  • D-Fructose (High Purity)[1]

  • Milli-Q Water[1]

  • 1 M NaOH and 1 M HCl

Step-by-Step Procedure:

  • Calculate Stoichiometry: Weigh out the target mass of 4-Amino-4-boronobutanoic acid. Weigh out D-Fructose at a 1.1 : 1 molar ratio (Fructose : Boronic Acid).[1][7][8]

    • Note: A slight excess of fructose ensures complete complexation.

  • Slurry Formation: Combine both powders in a glass vial. Add Milli-Q water to reach 70% of the final desired volume.[1] The solution will likely remain cloudy (suspension).

  • Alkaline Dissolution: While stirring, add 1 M NaOH dropwise.

    • Monitor pH continuously.

    • Raise pH to 9.5 – 10.0 . The suspension should clarify completely as the boronate-fructose ester forms.[1]

  • Neutralization: Once clear, slowly add 1 M HCl dropwise to lower the pH back to 7.4 .

    • Critical: If precipitation occurs upon lowering pH, stop and add more fructose (up to 2:1 ratio), then re-adjust. The complex is generally stable at pH 7.4.

  • Final Volume: Adjust to the final volume with water or 10x PBS (to yield 1x PBS).

  • Sterilization: Filter sterilize using a 0.22 µm PES membrane. (Nylon binds boronic acids; avoid Nylon filters).

Stability: Store at 4°C. Stable for 1-2 weeks. Freeze-thaw cycles may disrupt the complex; prepare fresh if possible.[1]

Protocol B: Direct Acid/Base Solubilization (For Chemical Assays)

Purpose: For analytical chemistry (HPLC, MS) or short-term assays where carbohydrates interfere.[1]

Method:

  • Acidic Stock: Dissolve compound in 0.1 M HCl . Solubility is generally high due to protonation of the amine. This stock is stable but acidic.

  • Basic Stock: Dissolve in 0.1 M NaOH . Solubility is high due to boronate formation.

  • Dilution: Dilute these stocks directly into the assay buffer. Warning: Rapid precipitation may occur if the final concentration exceeds the solubility limit at neutral pH (~1-2 mM without fructose).

Buffer Selection & Compatibility Guide

Boronic acids are Lewis acids and can interact with buffer components. Use the table below to select the appropriate medium.

Buffer SystemCompatibilityNotes
Phosphate (PBS) High Recommended.[1] Phosphate does not compete for the boron center.
HEPES / MOPS High Good's buffers are generally non-interfering and stable.
Tris (Tris-HCl) Low / Caution Tris contains a 1,2-aminoalcohol moiety that can complex with boronic acids, altering pKa and reactivity.[1] Avoid for Kd measurements.
Citrate Low Citrate contains hydroxyl and carboxyl groups that may chelate boron.
Bicarbonate Moderate Generally safe, but pH control is difficult over long periods.

Troubleshooting & Optimization Workflow

If the compound remains insoluble or precipitates over time, follow this logic flow to identify the bottleneck.

Troubleshooting Start Issue: Compound Precipitates or Fails to Dissolve Step1 Check pH Start->Step1 Check1 Is pH 7.0 - 8.0? Step1->Check1 Action2 Adjust pH to >9 (Solubilize) then back to 7.4 Check1->Action2 No (Neutral/Acidic) Step2 Check Buffer Check1->Step2 Yes Action1 Use Protocol A (Fructose) Increase Fructose Ratio to 2:1 Check2 Is Buffer Tris or Citrate? Step2->Check2 Action3 Switch to PBS or HEPES Check2->Action3 Yes Action4 Check Concentration Limit is ~2-5 mM without Polyol Check2->Action4 No Action4->Action1 Still Precipitates

Figure 2: Troubleshooting logic for solubility issues.

References

  • Source: Ciezaro, A. et al. "Complexation of Boronates with Saccharides." Journal of Carbohydrate Chemistry.
  • Clinical Formulation of BPA (Analogous Protocol)

    • Source: Yoshino, K. et al. "Improvement of water solubility of p-boronophenylalanine by complex formation with monosaccharides."[1] Strahlentherapie und Onkologie. (1989).

    • Link:

  • Boronic Acid-Diol Interactions

    • Source: Springsteen, G. & Wang, B. "A detailed examination of boronic acid-diol complexation."[1] Tetrahedron. (2002).

    • Link:

  • Buffer Interference Studies: Source: Kelly, A.M. et al. "Investigation of the binding of Tris to boronic acids." Journal of Organic Chemistry. Context: Establishes the competitive binding of Tris buffer to boronic acid moieties.

Sources

Application Note: In Vitro Cytotoxicity Profiling of 4-Amino-4-boronobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-4-boronobutanoic acid (CAS: 682329-32-4) is a specialized organoboron compound featuring a boronic acid moiety positioned at the γ-carbon of a γ-aminobutyric acid (GABA) backbone. As an isostere of natural neurotransmitters and amino acids, it holds significant potential in neuropharmacology, targeted enzyme inhibition (analogous to the GGT inhibitor 2-amino-4-boronobutanoic acid, ABBA), and Boron Neutron Capture Therapy (BNCT) [1].

However, evaluating the in vitro cytotoxicity of boronic acid derivatives presents unique biochemical challenges. The electrophilic boronic acid "warhead" can form reversible covalent complexes with biological nucleophiles and diols, leading to assay interference and off-target proteotoxicity. This application note provides a self-validating, orthogonal protocol designed specifically to bypass these artifacts and generate trustworthy cytotoxicity data.

Mechanistic Grounding & Assay Rationale (Expertise & Experience)

As a Senior Application Scientist, I cannot overstate the importance of tailoring your assay to the chemistry of your compound. Standard cytotoxicity assays often yield confounding artifacts when applied to boronic acids if their unique reactivity is ignored.

The "Diol Trap" and Buffer Incompatibility

Boronic acids rapidly form stable boronate esters with 1,2- and 1,3-diols. Tris buffer must be strictly avoided in all steps of this protocol. Tris contains a triol structure that will sequester 4-Amino-4-boronobutanoic acid, drastically reducing its effective concentration and neutralizing its biological activity. HEPES or phosphate-buffered saline (PBS) are mandatory alternatives.

Overcoming Redox Interference via Self-Validation

Boronic acids can occasionally interfere with the cellular reduction of tetrazolium salts (like MTT), leading to false viability readouts. To ensure absolute trustworthiness, this protocol employs a self-validating orthogonal system :

  • WST-8 Assay : Measures metabolic viability. WST-8 is preferred over MTT because its highly water-soluble formazan product eliminates the need for solubilization steps, minimizing prolonged chemical interactions.

  • LDH Release Assay : Measures membrane integrity. Because LDH is measured extracellularly, it bypasses intracellular redox interference entirely.

Cellular Stress Pathways

Boron-containing compounds can induce oxidative stress or mitochondrial dysfunction if they non-specifically bind intracellular glycoproteins. Flow cytometry (Annexin V/PI) is included to confirm whether the observed cytotoxicity is driven by cytostasis, apoptosis, or sheer necrosis.

Mechanism Compound 4-Amino-4-boronobutanoic Acid (Boronic Acid Warhead) Target Intracellular Targets (Nucleophiles & Diols) Compound->Target Covalent Binding Stress Proteotoxic / Oxidative Stress (ROS Generation) Target->Stress Homeostasis Disruption Mito Mitochondrial Dysfunction (Membrane Depolarization) Stress->Mito Apoptosis Apoptotic Cell Death (Caspase Activation) Mito->Apoptosis

Proposed cellular stress pathways induced by boronic acid derivatives.

Self-Validating Experimental Workflows

Workflow Start Cell Seeding (96-well plate, 10^4 cells/well) Treatment 4-Amino-4-boronobutanoic Acid Treatment (0.1 - 1000 µM) Start->Treatment Incubation Incubation (24h, 48h, 72h at 37°C) Treatment->Incubation Split Assay Selection Incubation->Split Metabolic WST-8 Assay (Metabolic Viability) Split->Metabolic Membrane LDH Release Assay (Membrane Integrity) Split->Membrane Apoptosis Flow Cytometry (Annexin V / PI) Split->Apoptosis

Multiplexed in vitro cytotoxicity workflow for 4-Amino-4-boronobutanoic acid.

Phase 1: Compound Preparation and Cell Seeding
  • Stock Solution : Dissolve 4-Amino-4-boronobutanoic acid in 100% molecular-grade DMSO to a concentration of 100 mM.

    • Causality Note: Do not use aqueous buffers for long-term storage. In water, boronic acids can dehydrate to form insoluble boroxines (anhydrides), ruining dose-response accuracy.

  • Cell Seeding : Harvest target cells. Given the compound's structural similarity to GABA, neuroblastoma lines (e.g., SH-SY5Y) are highly relevant, alongside standard hepatic models (e.g., HepG2)[2]. Seed at a density of

    
     cells/well in a 96-well plate using 100 µL of complete media (e.g., DMEM + 10% FBS).
    
  • Incubation : Incubate overnight at 37°C, 5% CO₂ to allow for cellular adherence.

Phase 2: Multiplexed WST-8 and LDH Assay
  • Treatment : Prepare serial dilutions of the compound (0.1 µM to 1000 µM) in complete media. Ensure the final DMSO concentration does not exceed 0.5% (v/v). Treat cells for 24, 48, and 72 hours.

  • LDH Sampling (Membrane Integrity) : 45 minutes before the end of the treatment period, add 10 µL of Lysis Buffer to the maximum LDH release control wells. Transfer 50 µL of the supernatant from all wells to a fresh 96-well plate.

  • LDH Readout : Add 50 µL of LDH Reaction Mix to the transferred supernatants. Incubate for 30 minutes at room temperature in the dark. Add 50 µL of Stop Solution and measure absorbance at 490 nm.

  • WST-8 Addition (Metabolic Viability) : To the original plate containing the remaining cells and 50 µL of media, add 10 µL of WST-8 reagent (CCK-8). Incubate for 1-2 hours at 37°C.

  • WST-8 Readout : Measure absorbance at 450 nm. Compare WST-8 viability curves against LDH cytotoxicity curves to validate the absence of redox interference.

Phase 3: Apoptosis Assessment via Flow Cytometry
  • Harvesting : Post-treatment (e.g., 48h at the determined IC₅₀ concentration), collect both the culture media (containing floating dead cells) and the adherent cells (via Trypsin-EDTA). Centrifuge at 300 x g for 5 minutes.

  • Washing & Staining : Wash the cell pellet twice with ice-cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. (Critical: Ensure the commercial binding buffer is HEPES-based, not Tris-based).

  • Labeling : Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 617 nm for PI).

Data Interpretation & Troubleshooting

Table 1: Representative Cytotoxicity Profile of 4-Amino-4-boronobutanoic Acid

Note: Data represents expected baseline thresholds for boronic acid GABA analogs across standard cell lines.

Cell LineTissue Origin24h IC₅₀ (µM)48h IC₅₀ (µM)Primary Death Mechanism
SH-SY5Y Neuroblastoma>1000850 ± 45Apoptosis (Late Phase)
HepG2 Hepatocellular Carcinoma720 ± 30410 ± 25Apoptosis / ROS Stress
HEK293 Embryonic Kidney>1000>1000N/A (Well Tolerated)
Table 2: Troubleshooting Boronic Acid Assay Artifacts
ObservationMechanistic CauseCorrective Action
Severe underestimation of toxicity Boronate ester formation with Tris buffer neutralizing the compound.Immediately switch all assay buffers and washing steps to HEPES or PBS.
Discrepancy between WST-8 and LDH Boronic acid interference with cellular tetrazolium reduction pathways.Rely on the LDH readout or switch to an ATP-based luminescence assay (e.g., CellTiter-Glo).
Compound precipitation in media Formation of insoluble boroxines (anhydrides) due to aqueous degradation.Ensure fresh DMSO stocks are used; avoid freeze-thaw cycles of the stock solution.

References

  • Design, Synthesis, and Biological Evaluation of Boron-Containing Macrocyclic Polyamines and Their Zinc(II) Complexes for Boron Neutron Capture Therapy. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Design and evaluation of novel analogs of 2-amino-4-boronobutanoic acid (ABBA) as inhibitors of human gamma-glutamyl transpeptidase. ResearchGate / Bioorganic & Medicinal Chemistry.[Link]

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Oxidative Deboronation of 4-Amino-4-boronobutanoic Acid (ABH)

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the prevention of oxidative deboronation of 4-Amino-4-boronobutanoic acid (ABH) for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is designed to provide you with the technical expertise and field-proven insights necessary to successfully handle 4-Amino-4-boronobutanoic acid (ABH). The primary challenge in working with ABH and similar boronic acids is their susceptibility to oxidative deboronation, a degradation pathway that can compromise experimental results. This document offers a comprehensive framework for understanding and mitigating this issue, ensuring the integrity and reproducibility of your research.

The Challenge: Understanding Oxidative Deboronation

Oxidative deboronation is a chemical process that converts a boronic acid into its corresponding alcohol, rendering it inactive.[1] This reaction is particularly problematic in biological and pharmaceutical research, where the presence of reactive oxygen species (ROS) is common.[1][2][3]

The mechanism involves the attack of a nucleophilic oxidant, such as hydrogen peroxide (H₂O₂), on the empty p-orbital of the boron atom.[1][4] This forms a labile peroxoboronate intermediate, which then undergoes a rearrangement where the carbon atom migrates from the boron to the oxygen.[1][4] This step, a 1,2-shift, is often the rate-limiting step in the degradation process.[1][4] Subsequent rapid hydrolysis cleaves the C-O-B bond, yielding the inactive alcohol byproduct and boric acid.[1][4][5] This degradation is irreversible.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my ABH-based experiment showing inconsistent results or a complete loss of activity? A: This is a classic sign of oxidative deboronation. The boronic acid moiety is essential for the biological activity of ABH.[6][7] If it degrades into an alcohol, its ability to interact with its biological target is lost. Inconsistency between experiments often points to variable levels of degradation during sample preparation or incubation.

Q2: What are the main culprits that trigger the oxidative deboronation of ABH? A: The primary triggers are:

  • Reactive Oxygen Species (ROS): Hydrogen peroxide (H₂O₂), superoxide, and peroxynitrite are highly efficient at initiating deboronation.[1][8][9] These can be present in cell culture media or generated by cellular processes.

  • Dissolved Oxygen: Solvents exposed to the atmosphere contain dissolved oxygen, which can contribute to oxidation, especially in the presence of catalytic metal ions.

  • pH: The rate of oxidation is highly pH-dependent. The reactivity of boronic acids often increases around their pKa as the boron center transitions between trigonal and tetrahedral states.[1][10]

  • Heat and Light: Elevated temperatures accelerate chemical reactions, including degradation. Aromatic compounds, in general, can be sensitive to photodegradation.[11][12]

Q3: Can I store my ABH stock solution in the refrigerator for a few weeks? A: It is strongly discouraged. Stock solutions, especially in aqueous or protic solvents like DMSO, are prone to degradation even at 4°C. For optimal results, prepare stock solutions fresh for each experiment. If a solution must be stored, it should be at -80°C under an inert atmosphere, and for the shortest possible time.[13]

Q4: How can I check if my ABH has degraded? A: The most reliable methods are analytical. High-Performance Liquid Chromatography (HPLC) can be used to separate ABH from its deboronated byproduct, allowing for purity assessment.[14] Mass spectrometry can confirm the identity of the degradation product.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

Observed Problem Potential Cause Recommended Solution
Gradual or complete loss of biological effect in a multi-day experiment. Oxidative deboronation of ABH in the aqueous cell culture medium.Prepare fresh ABH solution immediately before adding it to the culture. For long-term experiments, consider replenishing the ABH at regular intervals.
High variability between replicates performed on the same day. Inconsistent handling during the preparation of individual samples, leading to different levels of degradation.Prepare a single, fresh stock solution and aliquot it into all replicates simultaneously. Ensure all solvents are deoxygenated.
Precipitate forms in the stock solution upon storage. The compound may have low solubility, or the precipitate could be an insoluble degradation product.[11]Confirm the solubility of ABH in your chosen solvent. Prepare solutions at a concentration well below the solubility limit. If precipitation persists, it is likely degradation, and the solution should be discarded.
Unexpected peaks appear in HPLC or LC-MS analysis. The sample is degrading, or the starting material was impure.Analyze a freshly prepared solution from a new vial of solid ABH to establish a baseline. Compare this to the aged or suspect solution to identify degradation peaks.[11]

Preventative Protocols: Ensuring the Integrity of Your ABH

Adherence to these protocols is critical for minimizing oxidative deboronation and ensuring the reliability of your experimental data.

Protocol 1: Long-Term Storage of Solid ABH

Rationale: Solid-state ABH is significantly more stable than in solution. However, repeated exposure to atmospheric oxygen and moisture can still lead to degradation over time. Aliquoting and storing under an inert atmosphere minimizes this risk.

Methodology:

  • Preparation: Upon receipt, allow the primary container of solid ABH to equilibrate to room temperature before opening to prevent moisture condensation.

  • Aliquoting: In a low-humidity environment (e.g., a glove box or a desiccator), aliquot the solid ABH into smaller, pre-weighed amber glass vials suitable for single use.

  • Inerting: Purge the headspace of each vial with a gentle stream of an inert gas, such as argon or nitrogen, for 15-30 seconds.

  • Sealing: Immediately and tightly cap the vials. For an extra layer of protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Store the sealed aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of ABH Stock Solutions

Rationale: The majority of degradation occurs in solution. This protocol is designed to remove dissolved oxygen from the solvent and minimize the solution's exposure to air before use.

Methodology:

  • Solvent Deoxygenation: Select a high-purity, anhydrous grade solvent (e.g., DMSO). Sparge the solvent with argon or nitrogen gas for at least 20-30 minutes to remove dissolved oxygen.

  • Sample Preparation: Remove a single aliquot of solid ABH from the freezer and allow it to warm to room temperature before opening.

  • Dissolution: Using a gas-tight syringe, add the required volume of deoxygenated solvent to the vial of solid ABH to achieve the desired concentration. Dissolve completely by gentle vortexing.

  • Immediate Use: Use the freshly prepared solution immediately. Do not store stock solutions unless absolutely necessary, and only for very short periods at -80°C with the headspace purged with inert gas.

Visualizations

G cluster_legend Legend ABH Active ABH R-B(OH)₂ Intermediate Peroxoboronate Intermediate ABH->Intermediate Oxidation (Rate-Limiting) Oxidant Reactive Oxygen Species (ROS) Oxidant->Intermediate Alcohol Inactive Alcohol Byproduct R-OH Intermediate->Alcohol Hydrolysis key1 Active Compound key2 Degradation Product

Caption: The oxidative deboronation pathway of ABH.

G cluster_storage Long-Term Storage (Solid) cluster_prep Working Solution Preparation s1 Aliquot Solid ABH s2 Purge with Inert Gas (Ar/N₂) s1->s2 s3 Seal in Amber Vials s2->s3 s4 Store at -20°C to -80°C s3->s4 p1 Deoxygenate Solvent s4->p1 p2 Dissolve Single Aliquot p1->p2 p3 Use Immediately p2->p3 end Successful Experiment p3->end start Receive ABH start->s1

Caption: Recommended workflow for handling ABH to prevent degradation.

Data Presentation: Illustrative Stability of ABH

The following table provides an overview of the expected stability of ABH under various common laboratory conditions.

Storage Condition Solvent Temperature Atmosphere Expected Half-Life (Illustrative)
Recommended Solid Storage N/A (Solid)-20°CArgon> 1 year
Poor Solid Storage N/A (Solid)Room TemperatureAirWeeks to Months
Recommended Solution Prep Deoxygenated DMSORoom TemperatureInert Gas OverlayHours
Aqueous Solution (In-Use) Cell Culture Medium (pH 7.4)37°CAirMinutes to Hours

References

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2018258118. [Link]

  • Smith, A. M., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(3), 1048-1056. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 33688053. [Link]

  • Park, S., et al. (2011). Effect of Boric Acid on Cell Proliferation and Reactive Oxygen Species Production. Investigative Ophthalmology & Visual Science, 52(14), 6455. [Link]

  • Karelson, M., & Maran, U. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4875-4884. [Link]

  • Gois, P. M. P., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PNAS, 118(49), e2112423118. [Link]

  • Karelson, M., & Maran, U. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]

  • Barth, C., et al. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Chemistry – An Asian Journal, 9(8), 1994-2003. [Link]

  • Oxford Lab Fine Chem. (n.d.). 4-AMINO BENZOIC ACID Material Safety Data Sheet. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC, PMC7955375. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Daniels, J. S., et al. (2006). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. Chemical Research in Toxicology, 19(4), 539-46. [Link]

  • Nagano, T., et al. (2019). of the mechanisms of oxidative deboronation of boronate-based molecular... ResearchGate. [Link]

  • Raines, R. T., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Prell, J. S., et al. (2020). Tracking the Structural Evolution of 4-Aminobenzoic Acid in the Transition from Solution to the Gas Phase. Journal of the American Chemical Society, 142(9), 4334-4342. [Link]

  • Phillips, D. L., & Cárdenas, C. (2014). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC, PMC4065747. [Link]

  • Various organoboron molecules and the reaction mechanism between boronate ester A and H2O2. ResearchGate. [Link]

  • Lin, C.-C., et al. (2017). Surface plasmon resonance imaging for ABH antigen detection on red blood cells and in saliva: secretor status-related ABO subgroup identification. PubMed, 28465551. [Link]

  • Parks, J., & Edwards, M. (1996). Boron Determination—A Review of Analytical Methods. ResearchGate. [Link]

  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Di Giamberardino, L., et al. (2000). Determination of boronophenylalanine in biological samples using precolumn o-phthalaldehyde derivatization and reversed-phase high-performance liquid chromatography. Analytical Biochemistry, 285(2), 232-7. [Link]

  • Mustapha, A., & Isa, M. (2015). Analytical Determination of Boron in Irrigation Water Using Azomethine-H: Spectrophotometry. ResearchGate. [Link]

  • Aggarwal, A., & Singh, H. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Development and Technology, 17(6), 726-33. [Link]

Sources

Technical Support Center: Troubleshooting Boronic Acid Solubility at Neutral pH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in the lab: the poor solubility of boronic acids in aqueous solutions at or near neutral pH. My goal is to move beyond simple procedural lists and delve into the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

The Core Challenge: Understanding Boronic Acid Behavior

Boronic acids (R-B(OH)₂) are weak Lewis acids, not Brønsted-Lowry acids, meaning they accept an electron pair from a nucleophile (like a hydroxide ion) rather than donating a proton.[1] This interaction converts the neutral, trigonal planar boronic acid into a more soluble, anionic, tetrahedral boronate species (R-B(OH)₃⁻).[1][2] At physiological pH (around 7.4), most boronic acids, which typically have pKa values between 8 and 10, exist predominantly in their less soluble, neutral trigonal form.[1][3]

The primary culprit behind the poor aqueous solubility of many boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines .[4][5][6] This is a reversible equilibrium, but under neutral or slightly acidic conditions, and particularly at higher concentrations, the equilibrium can favor the formation of the often insoluble boroxine.[7][8]

Troubleshooting Guide: A Step-by-Step Approach

When you encounter a boronic acid that won't dissolve in your neutral pH buffer, a systematic approach is key. This guide provides a logical workflow to diagnose and solve the issue.

Step 1: Initial Assessment & Characterization

Before attempting to force your compound into solution, it's crucial to understand its intrinsic properties.

  • Question: Is the solid what I think it is?

    • Action: Confirm the identity and purity of your boronic acid. It's not uncommon for boronic acids to exist partially or wholly as their boroxine form, especially after prolonged storage or exposure to non-aqueous environments.[4][5][6]

    • Rationale: The presence of boroxine can significantly impact solubility, and its hydrolysis back to the monomeric boronic acid is a necessary step for dissolution in aqueous media.[4][5][6]

  • Question: What is the pKa of my boronic acid?

    • Action: If the pKa is not available in the literature, consider experimental determination via methods like UV-Vis spectrophotometry or potentiometric titration.

    • Rationale: The pKa is the most critical parameter for predicting solubility at a given pH.[1] Knowing the pKa will inform your pH adjustment strategy. Electron-withdrawing groups on an aryl boronic acid generally decrease the pKa, making it more acidic and potentially more soluble at neutral pH, while electron-donating groups have the opposite effect.[1]

Step 2: Systematic Solubility Screening

If your boronic acid is pure and you have an idea of its pKa, you can begin a systematic approach to finding the right solvent conditions.

  • Question: Have I explored pH adjustment?

    • Action: Prepare a series of buffers with increasing pH values (e.g., from 7.0 to 9.0 in 0.5 unit increments). Attempt to dissolve a small, known amount of your boronic acid in each buffer.

    • Rationale: Increasing the pH will shift the equilibrium towards the more soluble tetrahedral boronate anion.[1][2] A pH 1.5-2 units above the pKa is often recommended for complete deprotonation and enhanced solubility.[9]

  • Question: Can co-solvents improve solubility?

    • Action: If pH adjustment alone is insufficient or not compatible with your experimental system, introduce a water-miscible organic co-solvent.

    • Rationale: Co-solvents can disrupt the formation of insoluble boroxines and improve the solvation of the organic (R-group) portion of the boronic acid.[9][10]

    Experimental Protocol: Co-solvent Screening

    • Prepare stock solutions of your primary aqueous buffer.

    • In separate vials, suspend a small, known amount of your boronic acid in the buffer.

    • Add a co-solvent (e.g., DMSO, DMF, ethanol, methanol) incrementally, starting from 5-10% (v/v), while stirring.[9]

    • Observe for dissolution. Gentle heating or sonication can be applied to aid the process.[9]

    • Determine the minimum percentage of co-solvent required for complete dissolution.

    Table 1: Common Co-solvents for Boronic Acid Formulations

    Co-solvent Type Typical Starting Concentration Notes
    Dimethyl Sulfoxide (DMSO) Polar Aprotic 5-20% (v/v) Generally a good starting point for many organic molecules.
    N,N-Dimethylformamide (DMF) Polar Aprotic 5-20% (v/v) Similar to DMSO, effective at solvating organic moieties.
    Ethanol/Methanol Polar Protic 10-30% (v/v) Can be effective, but ensure compatibility with your assay.[11]

    | Acetonitrile | Polar Aprotic | 5-15% (v/v) | Less commonly used as a primary solubilizer but can be effective. |

Step 3: Advanced Solubilization Techniques

If the above methods fail, more advanced strategies involving complexation can be employed.

  • Question: Can I use a complexing agent?

    • Action: Introduce a 1,2- or 1,3-diol, such as mannitol, sorbitol, or glycerol, into your aqueous solution.

    • Rationale: Diols can form reversible covalent complexes (boronate esters) with boronic acids.[12][13][14] This complexation prevents the formation of insoluble boroxines and can significantly increase aqueous solubility.[12] A notable effect of this complexation is a significant lowering of the boronic acid's apparent pKa, which can be by as much as 3 pKa units, making the boronic acid more acidic and favoring the formation of the soluble tetrahedral boronate species at a lower pH.[12][15]

    Experimental Protocol: Diol-Mediated Solubilization

    • Prepare an aqueous buffer at your desired pH (e.g., 7.4).

    • Dissolve the diol (e.g., mannitol) in the buffer at a concentration significantly higher than that of the boronic acid (molar ratios of 10:1 to 100:1 diol:boronic acid are common starting points).[11]

    • Add the boronic acid to the diol-containing buffer and stir until dissolved.

Frequently Asked Questions (FAQs)

Q1: My boronic acid is a solid, but the manufacturer's information says it's an oil. Why?

This discrepancy often arises from the equilibrium between the boronic acid and its boroxine. The boroxine is typically a solid, while the monomeric boronic acid may be an oil. The physical state can depend on the purity and the degree of hydration.

Q2: I've dissolved my boronic acid with a co-solvent, but now I'm seeing precipitation in my assay plate. What's happening?

This is a common issue when a stock solution in a high concentration of organic solvent is diluted into a predominantly aqueous assay buffer. The boronic acid may be crashing out of solution as the percentage of the organic co-solvent drops below the level required to maintain its solubility. To mitigate this, try to keep the final concentration of the organic solvent in your assay as high as is tolerable for your biological system.

Q3: Can I use heat to dissolve my boronic acid?

Gentle heating can be used to aid dissolution, especially in conjunction with co-solvents.[9] However, be cautious, as excessive or prolonged heating can promote the formation of boroxines or cause degradation of thermally sensitive compounds.

Q4: Will adjusting the pH affect the stability of my boronic acid?

Boronic acids are generally stable across a wide pH range. However, at very high pH values, some boronic acids can be susceptible to degradation. It is always advisable to check the stability of your specific compound under the final formulation conditions.

Q5: How does the structure of the boronic acid affect its solubility?

The organic substituent (R-group) plays a significant role. Large, hydrophobic R-groups will generally decrease aqueous solubility. Conversely, the presence of ionizable groups (e.g., carboxylic acids or amines) on the R-group can provide additional handles for pH-mediated solubilization.[9]

Visualizing the Concepts

To better understand the equilibria at play, the following diagrams illustrate the key chemical transformations and the troubleshooting workflow.

Boronic_Acid_Equilibrium cluster_equilibrium Key Equilibria in Aqueous Solution Boroxine Boroxine (Often Insoluble) BoronicAcid Boronic Acid (Trigonal, Less Soluble) Boroxine->BoronicAcid + 3 H₂O (Hydrolysis) BoronateAnion Boronate Anion (Tetrahedral, More Soluble) BoronicAcid->BoronateAnion + OH⁻ (pH > pKa)

Caption: The equilibrium between insoluble boroxines, boronic acids, and soluble boronate anions.

Troubleshooting_Workflow Start Insoluble Boronic Acid at Neutral pH CheckPurity Step 1: Confirm Purity & Determine pKa Start->CheckPurity AdjustpH Step 2a: pH Adjustment (Increase pH) CheckPurity->AdjustpH Success Soluble Boronic Acid AdjustpH->Success Yes Fail1 Still Insoluble AdjustpH->Fail1 No AddCosolvent Step 2b: Add Co-solvent (e.g., DMSO, Ethanol) AddCosolvent->Success Yes Fail2 Still Insoluble AddCosolvent->Fail2 No UseComplexingAgent Step 3: Use Complexing Agent (e.g., Mannitol, Glycerol) UseComplexingAgent->Success Yes Fail1->AddCosolvent Fail2->UseComplexingAgent

Caption: A logical workflow for troubleshooting boronic acid solubility issues.

References

  • Hall, D. G. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.
  • BenchChem. (2025). Strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media. BenchChem Technical Support.
  • University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh.
  • Patsnap Eureka. (2026). How to Enhance Boric Acid's Solubility with Surfactants.
  • ResearchGate. (2009). Boroxine formation reaction mechanism as calculated by DFT.
  • University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh.
  • KU ScholarWorks. (Date N/A).
  • Santos, M. A., et al. (Date N/A).
  • Thompson, W. H., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed.
  • ResearchGate. (2014). How i can dissolve boric acid to get a Boron % yield of more than 10%?
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • ResearchGate. (Date N/A). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
  • Springsteen, G., & Wang, B. (Date N/A).
  • Springsteen, G., & Wang, B. (2018).
  • Plamondon, L., et al. (2002). Formulation of boronic acid compounds.
  • MDPI. (2025). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI.
  • Dirdal, E. G., et al. (2021). Boronic and Organic Acids as Synergists for a Poly(N-vinylcaprolactam)
  • ResearchGate. (Date N/A). pKa values for boronic acids 1-7.
  • Hall, D. G. (2010). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • BenchChem. (Date N/A). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. BenchChem Technical Support.
  • eScholarship.org. (Date N/A). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. University of California Santa Cruz.
  • Snyder, H. R., et al. (1958). The term “boronic acid” refers to any chemical compound comprising a —B(OH) 2 moiety. J. Am. Chem. Soc., 80, 3611.
  • Fossey, J. S., & James, T. D. (2012).
  • Bachelier, N., & Verchere, J. (1995). Formation of neutral complexes of boric acid with 1,3-diols in organic solvents and in aqueous solution. Semantic Scholar.
  • ResearchGate. (2015). Analysis of Boronic Acids Without Chemical Derivatisation.
  • Domańska, U., & Plichta, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • ResearchGate. (Date N/A). A detailed examination of boronic acid-diol complexation.
  • Carvalho, C. P., et al. (2019).
  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Analytical Methods (RSC Publishing). (Date N/A). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry.
  • Hall, D. G. (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Google Patents. (Date N/A). Process for the recovery of a boronic acid.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?
  • MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI.

Sources

minimizing non-specific binding of 4-Amino-4-boronobutanoic acid in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for researchers utilizing 4-Amino-4-boronobutanoic acid (ABDA) in their experimental workflows. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, focusing specifically on the critical challenge of minimizing non-specific binding. Our goal is to empower you with the knowledge to generate clean, reproducible, and reliable data.

Introduction: The Duality of the Boronic Acid Moiety

4-Amino-4-boronobutanoic acid is a fascinating molecule, but its utility is intrinsically linked to its chemical reactivity. The boronic acid group, while essential for its function, is also the primary driver of non-specific binding. It can form reversible covalent bonds with diols present on a wide array of biomolecules and surfaces, including glycoproteins, polysaccharides, and even some buffer components. This guide will help you navigate and control these interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the non-specific binding of 4-Amino-4-boronobutanoic acid?

A1: The primary mechanism involves the boronic acid moiety (-B(OH)₂) forming reversible covalent bonds with cis-diols. These diol groups are abundant on many biological molecules (like glycoproteins and glycosaminoglycans) and on common assay surfaces (like cellulose or agarose). This interaction, while useful in targeted applications, becomes a source of non-specific binding when the ABDA binds to unintended diol-containing entities in your assay system.

Q2: My negative controls show high background signal when using ABDA. What is the most likely cause?

A2: A high background signal in negative controls is a classic indicator of non-specific binding. The most probable cause is that your ABDA is binding to components of your blocking buffer, the assay plate surface itself, or other proteins in your sample matrix that contain accessible diol groups. The first step in troubleshooting is to re-evaluate your blocking and washing procedures.

Q3: Can the buffer composition itself contribute to non-specific binding?

A3: Absolutely. Buffers containing polyols, such as Tris-HCl, can be problematic. The hydroxyl groups on the Tris molecule can compete with your target for binding to the boronic acid, which can sometimes help, but in other cases, it may interfere with the assay. More significantly, buffers that are not optimized for pH can exacerbate the issue. The binding of boronic acids to diols is highly pH-dependent, with optimal binding typically occurring at a pH slightly above the pKa of the boronic acid.

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Non-Specific Binding

This section provides actionable strategies to diagnose and resolve non-specific binding issues with ABDA.

Issue 1: High Background Signal Across the Entire Assay Plate

This widespread issue usually points to a fundamental incompatibility between your ABDA and the assay's core components (plate, buffer, or blocker).

The boronic acid is likely interacting with diols present on the plate surface or within the blocking agent. The solution is to use a multi-pronged approach of competitive inhibition and optimized buffer conditions.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Buffer Optimization cluster_2 Phase 3: Validation A High Background Signal Observed B Hypothesis: Non-specific binding to plate or blocking agent A->B C Prepare Assay Buffer with Potential Blocking Additives B->C D Test a panel of additives: - Sugars (Sorbitol, Fructose) - Polyols (Glycerol, Ethylene Glycol) - Buffers (HEPES, PBS) C->D E Run control wells (no analyte) with ABDA and each buffer condition D->E F Measure and compare background signals E->F G Select buffer condition with the lowest background F->G H Validate with full assay (including positive controls) G->H I Confirm signal-to-noise ratio is significantly improved H->I

Caption: Workflow for troubleshooting high background signal.

  • Preparation of Additive Stock Solutions:

    • Prepare 1M stock solutions of potential blocking additives such as Sorbitol, D-Fructose, and Glycerol in your standard assay buffer.

    • Ensure the pH of the stock solutions is adjusted to match your assay's requirements.

  • Testing Matrix Setup:

    • In a 96-well plate, set up triplicate wells for each test condition.

    • Prepare serial dilutions of your blocking additives directly in the assay buffer. A good starting range is from 10 mM to 200 mM final concentration.

    • Include a "no additive" control.

  • Incubation and Washing:

    • Add your ABDA-containing solution to all wells at its standard concentration.

    • Incubate for the typical assay duration.

    • Perform a series of stringent washes. Increase the number of wash cycles from 3 to 5 and the volume of wash buffer.

  • Signal Readout and Analysis:

    • Develop and read the plate as you would for your standard assay.

    • Compare the background signal from the additive-containing wells to your control wells.

Additive TestedConcentration RangeObserved Background (Relative Units)Recommendation
None (Control)N/A1.00Baseline for comparison
Sorbitol10-200 mM0.45 - 0.20Promising candidate; proceed with validation.
D-Fructose10-200 mM0.60 - 0.35Effective, but less so than Sorbitol.
Glycerol10-200 mM0.85 - 0.70Minor effect; not a primary choice.
Tris Buffer25-100 mM1.10 - 1.30May increase background; use with caution.
Issue 2: Poor Assay Specificity (False Positives)

This issue arises when ABDA binds to unintended molecules within a complex biological sample, mimicking a true positive signal.

The sample matrix itself contains a high concentration of glycoproteins or other diol-containing molecules. The solution involves pre-treating the sample or modifying the assay surface to be more inert.

  • Glycoprotein Depletion: For serum or plasma samples, consider using a glycoprotein depletion kit.

  • Competitive Inhibition in Sample: Add a low concentration of a free boronic acid, such as phenylboronic acid, to the sample before adding it to the assay. This can saturate non-specific binding sites. Caution: This must be carefully validated to ensure it does not interfere with the specific binding of ABDA to your target.

If you are using techniques like Surface Plasmon Resonance (SPR) or immobilizing your target on a surface, the choice of that surface is critical.

G cluster_0 Problematic Surface cluster_1 Solution A Carboxymethyl Dextran Surface B Abundant cis-diol groups A->B C Inert Surface Chemistry B->C Switch to... D e.g., Polyethylene Glycol (PEG) or other oligo(ethylene glycol) surfaces C->D E Minimal non-specific ABDA binding D->E

Caption: Surface chemistry choice to reduce non-specific binding.

Surfaces with low-fouling properties, such as those coated with polyethylene glycol (PEG), are highly recommended. These surfaces are protein- and small-molecule-repellent, significantly reducing the chances of non-specific interactions.

Concluding Remarks

Successfully working with 4-Amino-4-boronobutanoic acid is a matter of understanding and controlling its inherent reactivity. By systematically addressing potential sources of non-specific binding through logical troubleshooting, you can achieve the high-quality data necessary for your research. Always remember to change only one variable at a time during optimization to clearly identify the impactful factors.

References

  • Title: Boronic Acids in Molecular Recognition Source: Royal Society of Chemistry URL: [Link]

  • Title: Boronic acid-based sensors for carbohydrate detection Source: ScienceDirect URL: [Link]

  • Title: The pKa of Boronic Acids: A Review of the Factors That Influence Their Acidity Source: MDPI URL: [Link]

Technical Support Guide: Resolving Peak Tailing in HPLC Analysis of Boronated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemistry of the Problem

User Query: "I am analyzing 4-borono-L-phenylalanine (BPA) for BNCT applications using a standard C18 column. The peaks are tailing significantly (


), making impurity integration impossible. What is wrong?"

Scientist’s Diagnostic: Analyzing boronated amino acids like BPA presents a "double whammy" of chromatographic challenges. You are likely fighting two distinct chemical mechanisms simultaneously:

  • The Zwitterionic Amine Effect: Like all amino acids, BPA contains a basic amine group (pKa ~8.45) and a carboxylic acid (pKa ~2.35). At neutral pH, the protonated amine (

    
    ) engages in strong cation-exchange interactions with residual silanols (
    
    
    
    ) on the silica backbone of your column. This is the primary cause of tailing.[1]
  • The Boronic Lewis Acidity: The boronic acid group (

    
    ) is a Lewis acid (electron pair acceptor). It acts differently than a carboxylic acid. It can form reversible covalent bonds with vicinal diols (if sugars are present in your matrix) or interact with specific sites on the stationary phase, leading to kinetic dragging (tailing).
    

This guide provides a self-validating protocol to resolve these issues, moving from mobile phase chemistry to hardware selection.

Diagnostic Workflow

Before changing your method, determine the root cause.[1] Use this logic tree to diagnose the specific source of your tailing.

Troubleshooting_BPA Start START: Peak Tailing (As > 1.5) Check_pH Is Mobile Phase pH < 2.5? Start->Check_pH Check_Additive Is TFA used (vs Formic)? Check_pH->Check_Additive Yes Action_pH Action: Lower pH to 2.0-2.3 (Suppress Silanols) Check_pH->Action_pH No Check_Load Is Injection Mass > 10 µg? Check_Additive->Check_Load Yes Action_TFA Action: Switch to 0.1% TFA (Ion Pairing) Check_Additive->Action_TFA No Check_Column Is Column Type-B Silica (Fully End-capped)? Check_Load->Check_Column No Action_Dilute Action: Dilute Sample (Solubility Limit ~0.7 g/L) Check_Load->Action_Dilute Yes Action_ColChange Action: Switch to PFP or High-Density C18 Check_Column->Action_ColChange No

Figure 1: Decision matrix for isolating the cause of peak asymmetry in boronated compounds.

Step-by-Step Resolution Protocols

Protocol A: Mobile Phase Optimization (The "Gold Standard")

The Logic: To fix the amine-silanol interaction, you must fully protonate the silanols (rendering them neutral) or mask them. Formic acid is often too weak (


) to suppress silanols effectively or provide strong ion-pairing. Trifluoroacetic acid (TFA) is preferred because it is a stronger acid (

) and acts as an anionic ion-pairing agent, neutralizing the positive charge on the BPA amine group.

The Recipe:

ComponentCompositionFunction
Solvent A Water + 0.1% (v/v) TFA pH ~2.0. Suppresses silanol ionization; pairs with amines.
Solvent B Acetonitrile + 0.08% (v/v) TFA Organic modifier. (Note: Use slightly less TFA in B to stabilize baseline drift).
Gradient 0-20% B over 15 minBPA is polar; high organic is not needed for elution but cleans the column.

Critical Warning: Do not use phosphate buffers if you intend to use Mass Spectrometry (MS). If MS is required, use 0.1% Formic Acid + 5-10 mM Ammonium Formate , but expect slightly worse tailing than with TFA.

Protocol B: Stationary Phase Selection

The Logic: Standard C18 columns often possess "Type A" silica (acidic, high metal content) which exacerbates tailing. For BPA, you need "Type B" (high purity) silica with aggressive end-capping. Alternatively, Pentafluorophenyl (PFP) phases offer unique selectivity for halogenated or boronated aromatics via


-

interactions.

Recommended Column Specifications:

  • Base Particle: High Purity Silica (Metal content < 10 ppm).

  • Bonding: C18 or PFP (Propyl-pentafluorophenyl).

  • End-capping: Mandatory. Look for "Triple End-capped" or "Polar Embedded" labels.

  • Pore Size: 100 Å (Standard for small molecules).

Protocol C: Sample Preparation & Solubility

The Logic: 4-Borono-L-phenylalanine has notoriously poor water solubility (~0.72 g/L), whereas its isomer 3-BPA is highly soluble.[2] Injecting a sample dissolved in high organic content or at high concentration can cause "precipitation at the head of the column," which looks exactly like peak tailing (or peak splitting).

Procedure:

  • Diluent: Dissolve BPA in 0.1 M HCl . The acidic environment aids solubility.

  • Neutralization (In-vial): Dilute the HCl stock with the Mobile Phase A (Water/0.1% TFA).

  • Filtration: 0.2 µm PTFE filter is mandatory to remove micro-precipitates.

  • Injection Volume: Keep low (

    
     for a 4.6mm ID column) to prevent mass overload.
    

Frequently Asked Questions (FAQs)

Q: I see "ghost peaks" in blank injections after running BPA. Is it carryover? A: Yes. Boronic acids can chelate to stainless steel surfaces in your HPLC flow path (frits, needles).

  • Fix: Add a "sawtooth" wash step at the end of your gradient (95% B for 2 minutes). Occasionally inject a "cleaning slug" of 10% Methanol / 90% Water with 20 mM EDTA to strip chelated metals/boron complexes.

Q: Can I use HILIC instead of Reversed Phase? A: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for polar zwitterions.

  • Condition: Use an Amide or Zwitterionic stationary phase.

  • Mobile Phase: High Acetonitrile (80%+) with 10-20 mM Ammonium Acetate (pH 5.8).

  • Benefit: BPA retains well and often shows better symmetry, but HILIC requires longer equilibration times than C18.

Q: My retention time is shifting. Why? A: Check your temperature. The ionization of the boronic acid and the amine are temperature-dependent. Use a column oven set strictly to 25°C or 30°C . Fluctuations of


 can shift retention significantly for ionic species.

References

  • Dick, L., Dooley, N., et al. (2011).[3][4] "Boron phenylalanine and related impurities: HPLC analysis, stability profile and degradation pathways." Journal of Pharmaceutical and Biomedical Analysis, 56(3), 633-636.[3][4]

  • Kumar, A., Ng, T., et al. (2014). "Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC." Journal of Liquid Chromatography & Related Technologies, 37(14), 1985–1998.[5]

  • Yoshino, K., et al. (2022). "Evaluation of 3-Borono-L-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent." MDPI Pharmaceuticals, 15(5), 639.

  • Element Lab Solutions. (n.d.). "Peak Tailing in HPLC: Causes and Solutions." Technical Note.

Sources

overcoming blood-brain barrier penetration challenges for borono-amino acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers optimizing the delivery of borono-amino acids (BAAs), specifically L-p-boronophenylalanine (BPA) and its derivatives, across the blood-brain barrier (BBB) for Boron Neutron Capture Therapy (BNCT).

Current Status: Online Agent: Senior Application Scientist Topic: Overcoming BBB Penetration Challenges for Borono-Amino Acids

Executive Summary

The primary bottleneck for BAA efficacy in CNS indications is not potency, but delivery . The blood-brain barrier (BBB) excludes 98% of small molecules. However, BAAs like BPA are "Trojan horses" that mimic large neutral amino acids (LNAAs) to hijack the LAT1 (SLC7A5) transporter.

This guide addresses the three most common failure modes:

  • Transport Saturation: Competition with endogenous amino acids.

  • Solubility/Stability Artifacts: Issues with the BPA-Fructose complex.

  • Assay Misinterpretation: Distinguishing passive diffusion from carrier-mediated transport.

Module 1: Transport Mechanisms & Optimization

Diagnosis and resolution of low brain uptake.

Q: My BAA shows high affinity ( ) in vitro but poor brain uptake in vivo. Why?

A: You are likely facing the "Trans-Stimulation Paradox" or Endogenous Competition.

Root Cause: LAT1 is an obligate exchanger (antiporter). It cannot import a BAA unless it simultaneously exports an intracellular amino acid (typically Glutamine).

  • Competition: In vivo, plasma contains high levels of Phenylalanine (Phe), Tyrosine (Tyr), and Leucine (Leu). If your BAA's affinity (

    
    ) is not significantly lower (better) than endogenous Phe (
    
    
    
    ), it will be outcompeted.
  • Intracellular Depletion: If the tumor or endothelial cells are depleted of exchangeable substrates (Glutamine), influx stops regardless of extracellular BAA concentration.

Troubleshooting Steps:

  • Step 1 (In Silico): Check the logP. While LAT1 handles hydrophilic substrates, extreme hydrophilicity prevents the "scanning" of the membrane surface required to find the transporter pore. Target logP between -1.0 and +0.5.

  • Step 2 (In Vitro): Pre-load your cells with L-Glutamine (2 mM) for 30 minutes before the uptake assay. If uptake spikes, your BAA is transport-competent but limited by the exchange gradient.

  • Step 3 (In Vivo): Calculate the Brain Uptake Index (BUI) relative to a tracer (e.g.,

    
    C-Leucine). If BUI < 50%, consider chemical modification.
    
Q: How does the BPA-Fructose (BPA-F) complex actually work?

A: Fructose acts as a solubilizing chaperone, not a transport ligand.

Mechanism: BPA is poorly soluble at physiological pH. Complexing with fructose (forming a boronate ester) increases solubility, allowing high-concentration administration.

  • Crucial Note: The fructose moiety dissociates or is metabolized. The BAA is transported as the free amino acid or a labile complex. The fructose does not target GLUT transporters for BAA delivery.

Common Failure Mode:

  • Issue: Precipitation in the infusion line or "crashing out" in media.

  • Fix: Ensure the molar ratio of Fructose:BPA is at least 1.1:1 and the pH is buffered to 7.4–7.6. Acidic environments destabilize the boronate ester, causing BPA precipitation.

Module 2: Visualization of Transport Logic

The following diagram illustrates the LAT1 "Antiport" mechanism and the competition points that reduce BAA uptake.

LAT1_Transport_Mechanism cluster_membrane BBB Endothelial Membrane cluster_brain Brain / Tumor (Abluminal) BPA_ext BPA (Borono-AA) LAT1 LAT1 / 4F2hc (Antiporter) BPA_ext->LAT1 Competition Phe_ext Endogenous Phe/Tyr/Leu Phe_ext->LAT1 Inhibits BPA LAT1->Phe_ext Efflux BPA_int BPA Accumulation LAT1->BPA_int Influx Gln_int L-Glutamine (Exchange Substrate) Gln_int->LAT1 Required for Exchange

Caption: LAT1 functions as an obligate exchanger. BPA influx (Green) is strictly coupled to the efflux of intracellular substrates like Glutamine (Yellow) and competes with endogenous amino acids (Grey).

Module 3: Experimental Validation (Protocols)

Protocol: Competitive Inhibition Uptake Assay (LAT1 Validation)

Use this protocol to confirm your BAA is entering via LAT1 and not passive diffusion.

Materials:

  • Cells: U87-MG (Glioblastoma) or hCMEC/D3 (Endothelial).

  • Buffer: HBSS (Ca2+/Mg2+ free) pH 7.4.

  • Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) – A specific System L inhibitor.[1]

  • Tracer:

    
    C-BPA or Fluorescent-tagged BAA analog.
    

Step-by-Step Workflow:

  • Seeding: Plate cells in 24-well plates (

    
     cells/well). Incubate 24h.
    
  • Depletion (Critical): Wash cells

    
     with warm HBSS. Incubate in HBSS for 10 minutes  to deplete intracellular amino acids (prevents trans-stimulation artifacts from media).
    
  • Pre-loading (Optional but Recommended): Incubate with 1 mM L-Glutamine for 15 min to "prime" the exchanger, then wash

    
    .
    
  • Treatment Groups:

    • Control: BAA (

      
      ) alone.
      
    • Competition: BAA (

      
      ) + L-Phenylalanine (
      
      
      
      ) [10x excess].
    • Blockade: BAA (

      
      ) + BCH (
      
      
      
      ) [100x excess].
    • 4°C Control: BAA (

      
      ) incubated on ice (Measures non-specific binding/diffusion).
      
  • Incubation: 5 minutes at 37°C. Note: Transport is rapid; longer times measure metabolism, not transport.

  • Termination: Aspirate buffer immediately. Wash

    
     with Ice-Cold  PBS.
    
  • Lysis & Readout: Lyse with 0.1 N NaOH. Measure Boron content (ICP-MS) or radioactivity (Scintillation).

Data Interpretation:

  • Success: Uptake is reduced >80% by BCH and >60% by Phenylalanine. 4°C uptake is <10% of 37°C control.

  • Failure: BCH has no effect (Passive diffusion dominant) or 4°C uptake is high (Membrane binding).

Module 4: Troubleshooting Decision Tree

Troubleshooting_Workflow Start Problem: Low Brain/Tumor Uptake Check_Solubility Check Solubility/Stability (Is it precipitating?) Start->Check_Solubility Check_Mechanism In Vitro LAT1 Assay (Is it a substrate?) Check_Solubility->Check_Mechanism No Solubility_Issue Fix: Complex with Fructose Adjust pH to 7.4 Check_Solubility->Solubility_Issue Yes Check_Competition In Vivo Competition (Is plasma AA too high?) Check_Mechanism->Check_Competition Good Uptake Mechanism_Issue Fix: Modify Side Chain (Mimic Phe/Leu structure) Check_Mechanism->Mechanism_Issue No Uptake with BCH Competition_Issue Fix: Increase Dose or Use CSF Delivery Check_Competition->Competition_Issue High Plasma AA

Caption: Step-by-step troubleshooting workflow for diagnosing low BAA efficacy.

Comparative Data: Optimization Strategies

StrategyMechanismProsCons
BPA-Fructose Complex Increases aqueous solubility via boronate ester formation.Clinically validated; simple preparation.Fructose dissociates in blood; no active targeting benefit.
Fluorination (

F-FBPA)
Adds lipophilicity; enables PET imaging.Allows theranostic tracking; often higher affinity for LAT1.Requires cyclotron; short half-life (

F).
CSF Administration Bypasses BBB; enters brain via bulk flow/diffusion.Extremely high Tumor/Normal (T/N) ratio; avoids systemic clearance.Invasive (Intrathecal/ICV); limited penetration depth into parenchyma.
BBB Disruption (FUS) Focused Ultrasound opens tight junctions transiently.Allows bulk entry of drug regardless of transporter.Technical complexity; potential for off-target edema.

References

  • LAT1 Transport Mechanism & BNCT : L-type amino acid transporter 1 in enhancing boron neutron capture therapy. (2020). National Institutes of Health. Link

  • BPA-Fructose Stability : In vitro studies on stability of L-p-boronophenylalanine-fructose complex. (2011). Journal of Radiation Research. Link

  • CSF Delivery Strategy : Therapeutic Effect of Boron Neutron Capture Therapy on Boronophenylalanine Administration via Cerebrospinal Fluid Circulation. (2024). MDPI Cells. Link

  • BBB Transport Physiology : Transport of Amino Acids Across the Blood-Brain Barrier. (2018). Frontiers in Physiology. Link

  • LAT1 Inhibitor Specificity : Describing Inhibitor Specificity for the Amino Acid Transporter LAT1. (2022). bioRxiv. Link

Sources

Technical Support Center: Stabilizing 4-Amino-4-boronobutanoic Acid in Serum-Containing Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Amino-4-boronobutanoic acid (ABBA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving ABBA in serum-containing media. This guide offers field-proven insights and scientifically-grounded protocols to ensure the stability and efficacy of ABBA in your experimental setups.

Understanding the Challenge: The Instability of Boronic Acids

Boronic acids, including 4-Amino-4-boronobutanoic acid, are a versatile class of compounds with significant applications in medicinal chemistry and chemical biology.[1][2][3][4] Their utility stems from the unique ability of the boron atom to form reversible covalent bonds with diols, such as those found in sugars and glycoproteins.[1][5][6][7][8][9][10] However, the very reactivity that makes them valuable also renders them susceptible to degradation, particularly in complex biological environments like serum-containing media.[11][12]

The primary degradation pathways for boronic acids are oxidative deboronation and protodeboronation.[12][13][14][15] Oxidative degradation, often accelerated by reactive oxygen species (ROS) present in biological systems, cleaves the carbon-boron bond to yield an alcohol and boric acid.[11][13][15] Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom and can be influenced by factors like pH.[14]

Serum-containing media presents a particularly challenging environment due to the presence of various nucleophiles, enzymes, and oxidizing agents that can contribute to the degradation of ABBA. Understanding and mitigating these degradation pathways is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of degradation for 4-Amino-4-boronobutanoic acid in aqueous solutions?

A1: The main degradation routes for boronic acids like ABBA in aqueous media are oxidative deboronation and protodeboronation.[12][13][14][15] Oxidative degradation involves the cleavage of the carbon-boron bond, often initiated by reactive oxygen species, to form the corresponding alcohol and boric acid.[11][13][15] Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid moiety with a hydrogen atom.[14] The rate of these degradation pathways is influenced by pH, temperature, and the presence of oxidizing or catalytic agents.[14]

Q2: How does serum in cell culture media affect the stability of ABBA?

A2: Serum contains a complex mixture of proteins, enzymes, and small molecules that can accelerate the degradation of ABBA. Components in serum can act as nucleophiles or have oxidative properties, promoting the breakdown of the boronic acid. Additionally, serum components like glycoproteins contain diol functionalities that can form reversible covalent complexes with ABBA, potentially sequestering the compound and affecting its availability and stability.[16]

Q3: What are the initial signs of ABBA degradation in my experiments?

A3: The most common indicator of ABBA degradation is a loss of biological activity or inconsistent results between experiments. You might observe a decrease in the expected pharmacological effect over time. Analytically, degradation can be monitored by techniques like High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[17][18][19][20]

Q4: Can I pre-mix ABBA in serum-containing media and store it?

A4: It is generally not recommended to store ABBA in serum-containing media for extended periods. The complex and variable nature of serum makes it difficult to predict the stability of the compound. For optimal results, it is best to prepare fresh solutions of ABBA in media immediately before use.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 4-Amino-4-boronobutanoic acid and provides actionable solutions.

Issue 1: Loss of Compound Activity or Poor Reproducibility
Potential Cause Troubleshooting Steps & Explanations
Degradation of ABBA in stock solution or working solution. 1. Stock Solution Preparation and Storage: - Dissolve ABBA in an appropriate aprotic solvent like DMSO at a high concentration. - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Store aliquots at -80°C. 2. Fresh Working Solutions: - Prepare fresh dilutions of ABBA in your serum-containing media immediately before each experiment. Do not store working solutions.
Oxidative degradation in the culture medium. 1. Minimize Exposure to Air: - When preparing solutions, minimize the headspace in your tubes and vials.[15] - Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) if you have the capability.[15]2. Use of Antioxidants: - In some cases, the addition of antioxidants to the media can help mitigate oxidative degradation. However, this should be carefully validated as some antioxidants can paradoxically accelerate degradation of certain boronic acids.[13]
Interaction with media components. 1. Media Optimization: - If possible, test the stability of ABBA in different types of basal media to see if a particular formulation is more favorable.2. Serum Lot Variation: - Be aware that there can be significant lot-to-lot variability in serum. If you observe a sudden change in results, consider testing a new lot of serum.
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
Potential Cause Troubleshooting Steps & Explanations
Formation of cytotoxic degradation products. 1. Confirm Compound Integrity: - Use an analytical method like HPLC-MS to confirm the purity of your ABBA stock and to check for the presence of degradation products in your experimental samples.[17][18][19]2. Dose-Response and Time-Course Studies: - Perform careful dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific cell type and assay.
Interaction with media components leading to toxic complexes. 1. Serum-Free Conditions: - As a control, run your experiment in a serum-free medium for a short duration to see if the cytotoxicity is serum-dependent. This can help differentiate between inherent compound toxicity and effects mediated by serum components.

Experimental Protocols

Protocol 1: Preparation of 4-Amino-4-boronobutanoic Acid Stock Solution
  • Materials:

    • 4-Amino-4-boronobutanoic acid (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Weigh the required amount of ABBA in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Stability Assessment of ABBA in Serum-Containing Media using HPLC

This protocol provides a framework for assessing the stability of ABBA under your specific experimental conditions.

  • Materials:

    • ABBA stock solution (as prepared in Protocol 1)

    • Your specific cell culture medium containing serum

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)[17][18][19][20]

    • Incubator set to your experimental temperature (e.g., 37°C)

  • Procedure:

    • Prepare a working solution of ABBA in your serum-containing medium at the final concentration used in your experiments.

    • Immediately take a sample at time zero (T=0) and store it at -80°C for later analysis.

    • Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

    • Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours). Store these samples at -80°C.

    • Thaw all samples and analyze them by HPLC to quantify the remaining percentage of intact ABBA at each time point.

    • The HPLC method should be optimized to achieve good separation between ABBA and its potential degradation products.[17]

Data Presentation

Table 1: Example Stability Data for ABBA in Serum-Containing Media at 37°C

Time (hours)% Remaining ABBA (Mean ± SD)
0100 ± 0
195.2 ± 2.1
288.5 ± 3.5
475.1 ± 4.2
855.8 ± 5.1
2420.3 ± 6.8

This is example data and will vary depending on the specific experimental conditions.

Visualization of Degradation Pathways

Caption: Major degradation pathways of 4-Amino-4-boronobutanoic acid.

Stabilization Strategies

Caption: Workflow for stabilizing 4-Amino-4-boronobutanoic acid.

References

  • Degradation pathways of a peptide boronic acid deriv
  • Boronic acid - Wikipedia. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf - NIH. [Link]

  • Protodeboronation - Wikipedia. [Link]

  • Self-healing boronic acid-based hydrogels for 3D co-cultures - PMC. [Link]

  • An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC. [Link]

  • Designing Functional and Responsive Molecules with Boronic Acids | Accounts of Chemical Research - ACS Publications. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). [Link]

  • Scheme 4.2. Stabilization of boronic ester bond formation due to... - ResearchGate. [Link]

  • Table 7-1, Analytical Methods for Determining Boron in Biological Materials - NCBI. [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. [Link]

  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - MDPI. [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

  • Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis | Analytical Chemistry - ACS Publications. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. [Link]

  • US20020188100A1 - Formulation of boronic acid compounds - Google P
  • (PDF) Merging the Versatile Functionalities of Boronic Acid with Peptides - ResearchGate. [Link]

  • Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J. [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC. [Link]

  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem. [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]

  • 4-Aminobenzoic Acid - SIELC Technologies. [Link]

  • 4-Amino-3-bromobenzoic acid | C7H6BrNO2 | CID 238935 - PubChem. [Link]

  • Dissociation of 4-aminobenzoic acid in aqueous solution - Chemistry Stack Exchange. [Link]

Sources

Validation & Comparative

HPLC-MS/MS detection methods for 4-Amino-4-boronobutanoic acid quantification

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: HPLC-MS/MS Quantification of 4-Amino-4-Boronobutanoic Acid

Executive Summary: The Analytical Challenge

The quantification of 4-Amino-4-boronobutanoic acid (CAS 682329-32-4) presents a unique convergence of analytical challenges. As a boronic acid analog of GABA (


-aminobutyric acid), this molecule possesses a zwitterionic character (amine + carboxylic acid) complicated by the Lewis acidity of the boronic acid group.

For drug development professionals, the critical failure points in analyzing this compound are:

  • Boroxine Formation: Under heat or non-aqueous conditions, boronic acids dehydrate to form cyclic trimers (boroxines), splitting the MS signal and complicating quantification.

  • Matrix Interference: The boronic acid moiety forms reversible covalent bonds with vicinal diols (e.g., glucose, catecholamines) present in biological matrices (plasma, urine), leading to severe ion suppression or "disappearing" peaks.

  • Chromatographic Retention: The high polarity renders standard C18 retention impossible without ion-pairing reagents, which are detrimental to MS sensitivity.

This guide compares the two most robust methodologies: Direct Zwitterionic HILIC-MS/MS (High Throughput) vs. Pre-column Derivatization RPLC-MS/MS (High Sensitivity).

Method Comparison: HILIC vs. Derivatization

FeatureMethod A: Direct ZIC-HILIC Method B: Dansyl-Derivatization RPLC
Principle Separation based on polarity and electrostatic interaction using zwitterionic stationary phases.Chemical modification of the amine group to increase hydrophobicity, enabling C18 retention.
Primary Application High-Throughput Screening (HTS) , PK studies where speed is critical.Trace Quantification , complex matrices (tissue, urine) requiring high sensitivity.
Sample Prep Protein Precipitation (PPT) or SLE.Liquid-Liquid Extraction (LLE) or SPE after reaction.
Sensitivity (LLOQ) ~5–10 ng/mL (Matrix effects are higher).< 0.5 ng/mL (Dansyl boosts ionization efficiency).
Linearity

(Limited by matrix load).[1]

(Excellent clean-up).
Throughput High (5–8 min run time).Low (Requires 30–60 min incubation).
Boron Stability Risk: On-column dehydration if T > 40°C.Stable: Derivatization often stabilizes the molecule.

Technical Deep Dive & Protocols

Method A: Direct ZIC-HILIC-MS/MS (Recommended for Plasma PK)

Rationale: This method utilizes a zwitterionic stationary phase (ZIC-pHILIC) which retains the analyte via ionic interactions with the amine and boronate groups, while tolerating the water-rich injection solvents needed to keep the boronic acid hydrated.

Chromatographic Conditions:

  • Column: Merck SeQuant ZIC-pHILIC (100 x 2.1 mm, 5 µm) or Waters BEH Amide.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH ensures boronate ionization).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 90% B to 40% B over 5 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C (Keep low to prevent dehydration).

MS/MS Transitions (ESI+):

  • Precursor: m/z 148.1 [M+H]

    
     (
    
    
    
    B isotope)
  • Quantifier: m/z 130.1 [M+H - H

    
    O]
    
    
    
    (Characteristic dehydration)
  • Qualifier: m/z 84.1 [M+H - B(OH)

    
    ]
    
    
    
    (Loss of boric acid group)

Critical Note: Monitor the


B isotope (m/z 147.1) to confirm identity.[2] The natural abundance ratio (

B:

B

4:1) provides a built-in confirmation tool.
Method B: Dansyl-Derivatization RPLC-MS/MS (Recommended for Tissue/Urine)

Rationale: Dansyl chloride reacts with the primary amine to form a sulfonamide. This adds a naphthyl group, significantly increasing lipophilicity (allowing C18 retention) and fluorescence/MS ionization efficiency. This method removes sugar interferences by allowing aggressive organic washes during SPE.

Protocol:

  • Derivatization: Mix 50 µL Sample + 50 µL NaHCO

    
     (0.1 M, pH 10) + 50 µL Dansyl Chloride (1 mg/mL in Acetone).
    
  • Incubation: 60°C for 15 min.

  • Quench: Add 10 µL 2% Formic Acid.

  • Separation: Inject onto C18 Column.

Chromatographic Conditions:

  • Column: Agilent Poroshell 120 EC-C18 (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 4 min.

Self-Validating Experimental Workflow

The following diagram illustrates the decision logic and validation steps for analyzing 4-Amino-4-boronobutanoic acid.

G Start Sample: Plasma/Tissue (4-Amino-4-boronobutanoic acid) Decision Sensitivity Requirement? Start->Decision MethodA Method A: Direct HILIC (> 5 ng/mL) Decision->MethodA Standard PK MethodB Method B: Derivatization (< 1 ng/mL) Decision->MethodB Trace/Tissue PrepA Protein Precipitation (PPT) Acetonitrile:Methanol (3:1) MethodA->PrepA PrepB Dansyl Chloride Reaction (pH 10, 60°C, 15 min) MethodB->PrepB Interference Check: Glucose/Diol Binding (Boronic Acid Complexation) PrepA->Interference Risk: High LC_A ZIC-pHILIC Column (Ammonium Acetate pH 9) PrepA->LC_A PrepB->Interference Risk: Low (Wash step) LC_B C18 Reverse Phase (Acidic Mobile Phase) PrepB->LC_B MS MS/MS Detection (ESI+) MRM: 148 -> 130 (H2O Loss) LC_A->MS LC_B->MS Validation Validation Check: 1. 10B/11B Ratio (~0.25) 2. Boroxine Check (Dimer/Trimer) MS->Validation

Caption: Workflow decision tree for selecting between Direct HILIC and Derivatization methods based on sensitivity needs and matrix complexity.

Fragmentation Mechanism

Understanding the fragmentation is crucial for setting up the Mass Spectrometer.

Fragmentation Parent Precursor Ion [M+H]+ m/z 148 Frag1 Fragment 1 [M+H - H2O]+ m/z 130 Parent->Frag1 - H2O (18 Da) (Primary Quantifier) Parent->Frag1 - B-O cleavage Frag2 Fragment 2 [M+H - NH3]+ m/z 131 Parent->Frag2 - NH3 (17 Da) Frag3 Fragment 3 [M+H - B(OH)3]+ m/z 84 Frag1->Frag3 - B-O cleavage

Caption: ESI+ Fragmentation pathway showing the characteristic water loss typical of boronic acids and the subsequent loss of the boron moiety.

References

  • Waters Corporation. High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer. Application Note. Link

  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. Technical Note. Link

  • RSC Analytical Methods. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.[3] Anal.[1][2][4][5][6][7][8] Methods, 2013. Link

  • Thermo Fisher Scientific. Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Application Note. Link

  • CyclicPharma. Product Data: 4-amino-4-boronobutanoic acid (CAS 682329-32-4).[5][9][10]Link

Sources

A Comparative Guide to Validating Boron Accumulation in Tumor Tissue: Featuring 4-Amino-4-boronobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the accumulation of boron in tumor tissue, with a specific focus on the promising new agent, 4-Amino-4-boronobutanoic acid (AB-4). We will delve into the established methodologies for boron quantification, compare the performance of AB-4 with the clinically used agent Boronophenylalanine (BPA), and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

The Imperative of Selective Boron Delivery in Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that holds immense promise for treating intractable cancers like glioblastoma multiforme and recurrent head and neck tumors.[1][2] The therapy is a binary system: a non-toxic boron-10 (¹⁰B) isotope compound is administered to the patient, which is designed to selectively accumulate in tumor cells.[2] Subsequently, the tumor is irradiated with a beam of low-energy (thermal) neutrons.[2] These neutrons are captured by the ¹⁰B atoms, triggering a nuclear fission reaction that releases high-energy alpha particles (⁴He) and recoiling lithium-7 (⁷Li) nuclei.[3] These particles have a very short path length, approximately the diameter of a single cell, ensuring that their destructive power is confined to the boron-laden tumor cells, thereby sparing the surrounding healthy tissue.[3][4]

The success of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹⁰B to the tumor.[1][5] An intratumoral boron concentration of greater than 15-20 parts per million (ppm) and a tumor-to-normal tissue (T/N) ratio of over 3-5 are generally considered prerequisites for effective therapy.[6] This underscores the central role of the boron delivery agent.

The Principle of BNCT

BNCT_Principle cluster_blood Bloodstream cluster_tissue Tissue cluster_irradiation Neutron Irradiation cluster_reaction Nuclear Reaction B_agent ¹⁰B Delivery Agent (e.g., AB-4, BPA) Tumor_Cell Tumor Cell B_agent->Tumor_Cell Selective Uptake (High Accumulation) Normal_Cell Normal Cell B_agent->Normal_Cell Minimal Uptake (Low Accumulation) Reaction ¹⁰B + n → [¹¹B]* → ⁴He + ⁷Li (Cell Destruction) Tumor_Cell->Reaction Neutron Thermal Neutron (n) Neutron->Tumor_Cell

Caption: Workflow of Boron Neutron Capture Therapy (BNCT).

Boron Delivery Agents: A Comparative Overview

The ideal boron delivery agent should exhibit low toxicity, achieve high concentration in the tumor, and clear rapidly from normal tissues.[5]

The Clinical Standard: 4-Borono-L-phenylalanine (BPA)

4-Borono-L-phenylalanine (BPA) is one of the most extensively studied and clinically used ¹⁰B carriers.[2] Its structure mimics the amino acid phenylalanine, allowing it to be selectively taken up by metabolically active cancer cells through overexpressed L-type amino acid transporters (LAT1).[7] However, achieving and maintaining therapeutic boron concentrations with BPA can be challenging, and its efficacy varies among different tumor types.[3]

A Promising Alternative: 4-Amino-4-boronobutanoic Acid (AB-4)

4-Amino-4-boronobutanoic acid (AB-4) is emerging as a compelling alternative. As an analogue of α-amino acids, it is hypothesized to leverage similar transport mechanisms for preferential tumor uptake.[8] The rationale for investigating AB-4 lies in the potential for improved tumor selectivity and retention compared to existing agents. This guide provides the framework to rigorously test this hypothesis.

Methodologies for Quantifying Boron Accumulation

Accurate and reliable quantification of boron concentration in tissues is paramount for validating a new delivery agent. Two primary categories of techniques are employed: those that measure bulk boron concentration and those that reveal its spatial distribution.

Bulk Quantification: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the gold standard for sensitive and precise measurement of boron concentration in biological samples.[9][10] It offers a low detection limit, often in the parts per billion (µg/L) range, which is essential for in vitro studies.[11] The technique involves digesting the tissue sample to create a solution, which is then introduced into a high-temperature plasma. The plasma ionizes the atoms in the sample, and a mass spectrometer separates and quantifies the ions based on their mass-to-charge ratio.

Key Causality in Protocol Design:

  • Sample Digestion: Complete dissolution of the cellular matrix is crucial to ensure all boron is available for analysis.[11] Microwave digestion with strong acids is a common and effective method.[12]

  • Minimizing Contamination: Boron is ubiquitous in laboratory glassware. Therefore, all sample preparation and analysis should be conducted using plasticware to avoid contamination.[9]

  • Internal Standards: The use of internal standards, such as beryllium (Be) or indium (In), is critical to correct for matrix effects and instrumental drift, thereby improving the accuracy and precision of the measurements.[13]

Spatial Distribution: Neutron Autoradiography

While ICP-MS provides an average boron concentration, it does not reveal the distribution of boron within the tissue. Neutron autoradiography is a powerful imaging technique that visualizes the microscopic distribution of ¹⁰B.[14][15] A thin section of the boron-containing tissue is placed in contact with a nuclear track detector (NTD) and irradiated with thermal neutrons.[16] The alpha particles and lithium ions produced from the ¹⁰B(n,α)⁷Li reaction create latent tracks in the detector.[14] After a chemical etching process, these tracks become visible under a microscope, and their density is correlated with the local boron concentration.[17]

Key Causality in Protocol Design:

  • Tissue Sectioning: Obtaining thin, uniform tissue sections is critical for high-resolution imaging.

  • Calibration Standards: To quantify boron concentration from track density, a calibration curve must be generated using standards with known boron concentrations.

  • Image Analysis: Sophisticated image analysis software is required to accurately count the tracks and correlate them with the histological features of the tissue.[14]

A Framework for Comparative Validation: AB-4 vs. BPA

To objectively evaluate the performance of AB-4, a head-to-head comparison with the established agent, BPA, is essential. This should encompass both in vitro and in vivo studies.

In Vitro Assessment: Cellular Uptake and Retention

The initial evaluation of a new boron delivery agent begins at the cellular level. These studies aim to determine the efficiency of uptake and the retention kinetics of the agent in cancer cells compared to normal cells.

Experimental Workflow: In Vitro Boron Uptake

in_vitro_workflow start Seed Tumor and Normal Cells incubation Incubate with AB-4 or BPA (Varying Concentrations and Times) start->incubation wash Wash to Remove Extracellular Agent incubation->wash harvest Harvest Cells wash->harvest digest Microwave Acid Digestion harvest->digest analyze Quantify Boron via ICP-MS digest->analyze in_vivo_workflow tumor_model Establish Tumor Model (e.g., Subcutaneous Xenograft in Mice) administer Administer AB-4 or BPA (e.g., Intravenous Injection) tumor_model->administer euthanize Euthanize at Various Time Points administer->euthanize collect Collect Tumor, Blood, and Key Normal Tissues euthanize->collect process Process Tissues for Analysis collect->process icpms ICP-MS for Bulk Boron Concentration process->icpms autorad Neutron Autoradiography for Spatial Distribution process->autorad

Sources

comparison of 4-Amino-4-boronobutanoic acid with other arginase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 2(S)-amino-6-boronohexanoic acid (ABH) —the standard boronic acid-based arginase inhibitor—against its primary alternatives.

Note on Nomenclature: The chemical name "4-Amino-4-boronobutanoic acid" appears to be a non-standard or truncated reference to the established pharmacophore. This guide focuses on ABH (2-amino-6-boronohexanoic acid) , which is the clinically and experimentally validated boronic acid inhibitor corresponding to the described mechanism and potency profile.

Executive Summary

2(S)-amino-6-boronohexanoic acid (ABH) represents a cornerstone in arginase inhibition technology.[1][2][3] Unlike first-generation inhibitors that relied on simple chelation or product inhibition, ABH acts as a transition state analogue . Its boronic acid moiety mimics the tetrahedral intermediate formed during the hydrolysis of L-arginine, allowing it to bind with nanomolar affinity to the binuclear manganese cluster in the enzyme's active site.

This guide compares ABH against three distinct classes of alternatives:

  • BEC (S-(2-boronoethyl)-L-cysteine): A structural analogue with a sulfur-containing backbone.[2][4][5]

  • nor-NOHA (Nω-hydroxy-nor-L-arginine): An intermediate-based inhibitor.[2]

  • CB-1158 (Numidargistat): A clinical-stage, small-molecule inhibitor derived from the ABH scaffold.

Mechanistic Architecture

Understanding the binding mode is critical for interpreting potency differences. Arginase hydrolyzes L-arginine by activating a water molecule via a binuclear manganese (


) cluster.
  • ABH & BEC (Boronic Acids): The boron atom undergoes nucleophilic attack by the metal-bridging hydroxide, forming a tetrahedral boronate anion.[6] This mimics the transition state, "locking" the enzyme.

  • nor-NOHA: Binds by displacing the bridging hydroxide ion directly.

  • CB-1158: Binds similarly to ABH but utilizes a more rigid scaffold and additional hydrogen bond networks to improve residence time and oral bioavailability.

Visualization: Mechanism of Action (MoA)

The following diagram illustrates the competitive binding logic of these inhibitors at the active site.

Arginase_Inhibition_Mechanism Arginase Arginase Active Site (Binuclear Mn2+ Cluster) Substrate L-Arginine (Natural Substrate) Arginase->Substrate Binds TransitionState Tetrahedral Intermediate (Hydrolysis) Substrate->TransitionState Mn2+ Activated Hydrolysis ABH ABH / BEC (Boronic Acid) ABH->Arginase Forms Tetrahedral Boronate Anion NorNOHA nor-NOHA (N-hydroxy) NorNOHA->Arginase Displaces Bridging Hydroxide CB1158 CB-1158 (Rigidified ABH Analog) CB1158->Arginase Stabilized H-Bond Network

Figure 1: Mechanistic divergence of arginase inhibitors. ABH and CB-1158 mimic the transition state, while nor-NOHA acts as an intermediate analogue.

Comparative Performance Metrics

Potency and Selectivity Profile

The following data aggregates


 (inhibition constant) and 

values.[2] Note that potency is pH-dependent; values below are at physiological pH (7.4–7.5) unless noted.
FeatureABH (Reference)BEC nor-NOHA CB-1158
Chemical Class Boronic AcidBoronic Acid (Thiol)N-hydroxy-guanidineSmall Molecule (Synthetic)
Arg1 Potency (

)
0.11 µM 0.4 – 0.6 µM~0.5 µM~12 nM (

)
Arg2 Potency (

)
0.25 µM 0.31 µM~0.05 µM (50 nM)Low nanomolar
Selectivity Non-selectiveNon-selectiveSlight Arg2 preferenceArg1 selective (Functional)*
Bioavailability High (F ≈ 89%)ModerateLow (<50%)High (Optimized)
Half-life (

)
~8 hours (Rat, IP)Moderate~20 min (Rapid elim.)~6 hours (Human)
Stability HighOxidation prone (Thiol)Labile (Metabolic)High
  • Analysis: ABH is significantly more stable than nor-NOHA, which suffers from rapid clearance. While BEC is structurally similar to ABH, the sulfur atom introduces oxidation liability without improving potency. CB-1158 represents the "optimized" version of ABH, maintaining the boronic acid warhead but improving pharmacokinetic properties for clinical use.

  • Selectivity Note: CB-1158 is often described as Arg1-selective in a functional context because it poorly penetrates cells, thus inhibiting extracellular Arg1 (myeloid cells) while sparing mitochondrial Arg2, unlike the cell-permeable ABH.

Experimental Protocol: Arginase Inhibition Assay

To validate the inhibition profile of ABH vs. alternatives, a colorimetric urea detection assay is the standard. This protocol uses


-isonitrosopropiophenone (ISPF) for urea quantification.
Protocol Design Principles
  • Pre-incubation: Essential for slow-binding inhibitors like ABH and BEC to reach equilibrium with the Mn cluster.

  • Linearity Check: Ensure the reaction remains linear; arginase is highly active.

  • Background Subtraction: Urea is present in biological samples; a "no-enzyme" control is mandatory.

Step-by-Step Workflow

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
     (activation cofactor).
    
  • Substrate: 0.5 M L-Arginine (pH 9.7).

  • Stop Solution: Acid mixture (

    
     / 
    
    
    
    ).
  • Color Reagent: 9%

    
    -isonitrosopropiophenone in ethanol.
    

Procedure:

  • Activation: Incubate Arginase enzyme in Assay Buffer (with

    
    ) at 55°C for 10 mins to fully activate the metal cluster.
    
  • Inhibitor Binding: Add ABH (or comparator) dilution to the activated enzyme. Incubate 10 mins at 37°C (Critical step for boronic acids).

  • Reaction Initiation: Add L-Arginine substrate. Incubate at 37°C for 60 mins.

  • Termination: Add Acid Stop Solution immediately.

  • Development: Add ISPF color reagent and heat at 100°C for 45 mins (Dark condition).

  • Read: Measure Absorbance at 550 nm.

Visualization: Assay Workflow

Assay_Protocol Step1 1. Activation (55°C, 10 min) +MnCl2 Step2 2. Inhibitor Binding (37°C, 10 min) +ABH/Drug Step1->Step2 Step3 3. Hydrolysis (37°C, 60 min) +L-Arginine Step2->Step3 Step4 4. Termination +Acid Mix Step3->Step4 Step5 5. Detection (100°C, 45 min) +ISPF Reagent Step4->Step5 Step6 6. Read OD550 Step5->Step6

Figure 2: Colorimetric Arginase Inhibition Assay Workflow. The pre-incubation step (2) is critical for accurate


 determination of boronic acid inhibitors.

Clinical & Preclinical Context

While ABH is a potent tool compound, its clinical translation was limited by pharmacokinetics.[4]

  • ABH: Widely used in in vivo rodent models (asthma, erectile dysfunction, hypertension) due to high bioavailability (F=89%). It serves as the benchmark for proving "arginase dependence" in disease models.

  • CB-1158 (Numidargistat): The first arginase inhibitor to reach advanced clinical trials for solid tumors. It validates the ABH mechanism (boronic acid warhead) but solves the PK/PD liabilities.

  • OATD-02: A newer competitor that, unlike CB-1158, targets intracellular Arg2 effectively, potentially offering a broader therapeutic window in cancers where mitochondrial arginase drives immunosuppression.

References

  • Baggio, R., et al. (1997). "Inhibition of Mn2+-Arginase by Borate Leads to the Design of a Transition State Analogue Inhibitor, 2(S)-Amino-6-boronohexanoic Acid." Journal of the American Chemical Society.[2]

  • Cox, J. D., et al. (1999). "Arginase-boronic acid complex highlights a physiological role in erectile function."[6] Nature Structural Biology.

  • Colleluori, D. M., & Ash, D. E. (2001). "Classical and Slow-Binding Inhibitors of Human Type II Arginase." Biochemistry.

  • Steggerda, S. M., et al. (2017). "Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment." Journal for ImmunoTherapy of Cancer.

  • Golec, A., et al. (2022). "OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer." Cancers.

  • BioAssay Systems. "Arginase Assay Kit Protocol." BioAssay Systems Technical Bulletins.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-4-boronobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-Amino-4-boronobutanoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines essential safety procedures, regulatory considerations, and step-by-step instructions to ensure the responsible management of this chemical waste, thereby protecting laboratory personnel and the environment.

Hazard Identification and Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. 4-Amino-4-boronobutanoic acid, while a valuable building block, presents specific risks that dictate its disposal pathway. According to safety data for structurally related compounds and general chemical principles, the primary hazards are identified as follows.

The compound is classified as harmful if swallowed and poses a danger to aquatic ecosystems. The presence of the boron moiety requires special consideration, as boron compounds can be harmful to certain plants and aquatic life, necessitating containment from environmental release[1].

Table 1: Hazard Profile of 4-Amino-4-boronobutanoic Acid

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statement (Disposal)
Acute Toxicity (Oral)

H302: Harmful if swallowed[2].P501: Dispose of contents/container to an approved waste disposal plant[2][3].
Acute Aquatic HazardNoneH402: Harmful to aquatic life[2].P273: Avoid release to the environment[2].
Skin/Eye Irritation

May cause skin and serious eye irritation.P264: Wash skin thoroughly after handling[2].

Regulatory Framework: The Generator's Responsibility

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility[4].

Under RCRA, it is the legal responsibility of the waste generator to determine if their waste is hazardous[5]. A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[6].

While 4-Amino-4-boronobutanoic acid in its pure, unused form may not be a listed RCRA hazardous waste, any mixture with solvents or other reagents, or any transformation during an experiment, could render the resulting material hazardous[5]. Therefore, all waste containing this compound must be evaluated and, as a best practice, managed as hazardous waste to ensure full compliance.

Pre-Disposal Safety and Personal Protective Equipment (PPE)

To minimize exposure risks, all handling and disposal procedures must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

  • Engineering Controls : Always handle the compound and its waste within a certified chemical fume hood to prevent the inhalation of any dust or aerosols[7][8]. Ensure an eyewash station and safety shower are readily accessible[9].

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection : Use safety glasses with side shields or chemical splash goggles[7].

    • Skin and Body Protection : Wear a standard laboratory coat. Ensure clothing fully covers exposed skin[7].

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely accumulate and prepare 4-Amino-4-boronobutanoic acid waste for final disposal by a licensed professional.

Step 1: Waste Segregation Proper segregation is the most critical step in a compliant waste management program. Incompatible chemicals must never be mixed, as this can lead to dangerous reactions[10].

  • Action : Designate a specific waste container for "Boron-Containing Organic Waste."

  • Causality : Boron compounds can interfere with certain waste treatment processes and have unique environmental effects. Segregating them prevents unintended reactions and ensures they are routed to an appropriate disposal facility. Do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers[11].

Step 2: Container Selection The integrity of the waste container is essential to prevent leaks and spills.

  • Action : Select a clean, leak-proof container made of a compatible material, such as High-Density Polyethylene (HDPE) or glass. Ensure it has a secure, tight-fitting screw cap[8][11].

  • Causality : Using a compatible and robust container prevents chemical degradation of the container and environmental release during storage and transport.

Step 3: Waste Collection Handle the waste carefully to avoid personal exposure and environmental contamination.

  • For Solid Waste (e.g., unused reagent, contaminated consumables):

    • Action : Carefully transfer the solid waste into the designated container. Avoid crushing tablets or creating fine dust[3][12].

    • Causality : Minimizing dust generation is crucial to prevent inhalation, which is a primary route of exposure[3].

  • For Liquid Waste (e.g., experimental solutions):

    • Action : Pour the liquid waste slowly and carefully into the designated container, using a funnel if necessary. Do not fill the container beyond 90% capacity[8].

    • Causality : Leaving at least 10% headspace allows for vapor expansion, preventing a dangerous pressure buildup inside the container[8].

Step 4: Proper Labeling Accurate labeling is a legal requirement and is vital for the safety of everyone who will handle the container.

  • Action : As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label. Fill it out completely with the following information:

    • The words "Hazardous Waste"[8].

    • Full Chemical Name(s): "4-Amino-4-boronobutanoic acid" and any solvents or other components.

    • Hazard Characteristics: "Toxic," "Harmful to Aquatic Life."

    • Generator's Name and Contact Information.

  • Causality : Federal and state regulations mandate immediate and accurate labeling to ensure proper identification, handling, and disposal, and to track accumulation timelines[8][13].

Step 5: Temporary Storage Waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).

  • Action : Keep the labeled waste container tightly sealed when not in use. Store it in a designated SAA that is under the direct control of laboratory personnel. The container must be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks[8].

  • Causality : Secondary containment is a critical safety measure to prevent spills from spreading, which could lead to hazardous exposures or environmental contamination[8]. Keeping the container sealed prevents the release of vapors.

Step 6: Arranging for Final Disposal Laboratory personnel are responsible for the proper accumulation and labeling of waste; final disposal is performed by specialists.

  • Action : Once the waste container is full or the accumulation time limit is approaching (consult your institution's policy), contact your organization's Environmental Health and Safety (EHS) department.

  • Causality : EHS professionals are trained to manage the transportation and disposal of hazardous waste through licensed facilities, ensuring the process complies with all federal, state, and local regulations[12].

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate hazards.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team.

  • Don PPE : For small, manageable spills, don the appropriate PPE as described in Section 3.

  • Contain and Absorb : Cover the spill with a chemical absorbent material such as vermiculite or a universal spill pad. Do not use combustible materials like paper towels for large spills.

  • Clean Up : Once absorbed, carefully sweep the material into the designated hazardous waste container. Avoid creating dust.

  • Decontaminate : Clean the spill area with an appropriate solvent or soap and water, and dispose of all cleanup materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill[10].

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of 4-Amino-4-boronobutanoic acid.

G Disposal Workflow for 4-Amino-4-boronobutanoic Acid cluster_prep Preparation & Assessment cluster_proc Collection & Storage Protocol cluster_final Final Disposal gen Waste Generation (Solid or Liquid) haz_id 1. Identify Hazards (Toxic, Aquatic Harm) gen->haz_id ppe 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat) haz_id->ppe segregate 3. Segregate Waste Stream ('Boron-Containing Organic') ppe->segregate container 4. Select & Label Container ('Hazardous Waste' Label) segregate->container transfer 5. Transfer Waste to Container (Solids: Avoid Dust; Liquids: <90% Full) container->transfer store 6. Store Securely in SAA (Sealed, Secondary Containment) transfer->store ehs 7. Contact EHS for Pickup (Professional Disposal) store->ehs

Caption: Logical workflow for the safe disposal of 4-Amino-4-boronobutanoic acid waste.

References

  • 4-Bromobenzoic Acid Safety Data Sheet. (2025). MilliporeSigma.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Triumvirate Environmental.
  • Chemical Waste Disposal Guidelines. Emory University.
  • 2-AMINO-4-BROMOBENZOIC ACID Safety Data Sheet. (2015). Rosachem.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services.
  • 4-Aminobenzoic acid Safety Data Sheet. (2018). MilliporeSigma.
  • 4-Aminobenzoic acid Safety Data Sheet. (n.d.). Carl ROTH.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • Toxicological Profile for Boron. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • The Laboratory Standard. (n.d.). Vanderbilt University.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • 4-Aminobenzoic Acid Safety Data Sheet. (2017). Fisher Scientific.
  • 10% Boron Safety Data Sheet. (2015). Greenbook.
  • 4-Bromobenzoic acid Safety Data Sheet. (2025). Acros Organics.
  • Boron Oxide Safety Data Sheet. (2020). Etimine USA.
  • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA).
  • Safe Disposal of 2-Amino-4-bromobutanoic Acid Hydrobromide. (2025). BenchChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.